PA452
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(3-hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O3/c1-7-8-9-10-13-32-22-15-20-19(25(2,3)11-12-26(20,4)5)14-21(22)29(6)24-27-16-18(17-28-24)23(30)31/h14-17H,7-13H2,1-6H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUUTJCZMGZJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N(C)C3=NC=C(C=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Identity of PA452: A Technical Guide for Researchers
An In-depth Examination of a Bacterial Protein and a Synthetic Retinoid X Receptor Antagonist
The designation "PA452" identifies two distinct molecules of significant interest to the scientific community, particularly those in microbiology, pharmacology, and drug development. The first is a putative ATP-binding cassette (ABC) transporter protein in the opportunistic pathogen Pseudomonas aeruginosa. The second is a synthetic organic compound that functions as a potent and specific antagonist of the Retinoid X Receptor (RXR). This technical guide provides a comprehensive overview of the cellular functions, mechanisms of action, and relevant experimental methodologies for both entities, presented in distinct sections to ensure clarity for researchers.
Part 1: The Bacterial Protein this compound of Pseudomonas aeruginosa
The protein this compound is a component of the proteome of Pseudomonas aeruginosa, a versatile and medically important Gram-negative bacterium known for its antibiotic resistance and ability to cause opportunistic infections in immunocompromised individuals. Understanding the function of its constituent proteins is crucial for developing novel antimicrobial strategies.
Gene and Protein Profile
The this compound protein in the reference strain P. aeruginosa PAO1 is identified as a "Probable ATP-binding component of an ABC transporter." ABC transporters are a large and diverse superfamily of proteins that utilize the energy of ATP hydrolysis to transport a wide variety of substrates across cellular membranes.
| Parameter | Information |
| Organism | Pseudomonas aeruginosa (strain PAO1) |
| Gene Name | This compound |
| Protein Name | Probable ATP-binding component of ABC transporter |
| UniProt ID | Q9I5A9 |
| Length | 258 amino acids |
| Molecular Weight | 28,491 Da |
| Subcellular Localization (predicted) | Cytoplasm |
Predicted Function and Cellular Role
Based on its annotation as an ATP-binding component of an ABC transporter, the primary function of this compound is likely to be providing the energy for the transport of specific molecules across the bacterial cell membrane. The exact substrate for this transporter is not yet experimentally defined. Given the metabolic diversity of P. aeruginosa, this transporter could be involved in the uptake of nutrients or the efflux of toxic compounds, including antibiotics.
Logical Relationship of this compound in an ABC Transporter System
Caption: Predicted role of this compound as the ATP-binding component of an ABC transporter.
Potential as a Drug Target
ABC transporters can contribute to antibiotic resistance by actively pumping drugs out of the bacterial cell. If the this compound-containing transporter is involved in the efflux of clinically relevant antibiotics, it could represent a valuable target for the development of new drugs to combat resistant P. aeruginosa infections.
Experimental Protocols
1.4.1. Subcellular Localization Prediction
The subcellular localization of bacterial proteins can be predicted using various bioinformatic tools. These tools typically analyze the amino acid sequence for the presence of signal peptides, transmembrane domains, and other localization signals.
Caption: Workflow for predicting protein-protein interactions using the STRING database. [1][2][3][4][5]
Part 2: The Synthetic Compound this compound, a Retinoid X Receptor (RXR) Antagonist
This compound is also the designation for a synthetic organic compound that acts as a specific antagonist of the Retinoid X Receptor (RXR). [6]RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cell proliferation, differentiation, and metabolism. They can form homodimers or heterodimers with other nuclear receptors.
Mechanism of Action
This compound functions as a competitive antagonist of RXR. It binds to the ligand-binding pocket of the receptor, preventing the binding of RXR agonists such as 9-cis-retinoic acid. This prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of gene transcription. This compound has been shown to selectively antagonize RXR in the context of RXR/RAR (Retinoic Acid Receptor) heterodimers. [7][8] Signaling Pathway of RXR and the Action of this compound
Caption: Simplified signaling pathway of RXR and the inhibitory action of the antagonist this compound.
Cellular Functions and Therapeutic Potential
By antagonizing RXR, this compound can modulate various cellular processes. For instance, it has been shown to inhibit the effect of retinoic acid on the development of T-helper cells (Th1/Th2). [9][10]RXR antagonists are being investigated for their therapeutic potential in a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.
Quantitative Data
The potency of an antagonist is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
| Parameter | Value | Description | Reference |
| pA2 Value | 7.11 | Determined from a Schild plot in the presence of the RXR agonist NEt-TMN. | [7] |
Experimental Protocols
2.4.1. Luciferase Reporter Gene Assay
This cell-based assay is a standard method to quantify the functional activity of nuclear receptor antagonists. It measures the ability of the antagonist to inhibit agonist-induced transcription of a luciferase reporter gene. [11][12][13] Workflow for a Luciferase Reporter Gene Assay
Caption: A generalized workflow for a luciferase reporter gene assay to determine antagonist potency.
2.4.2. Radioligand Binding Assay
This in vitro assay measures the affinity of an antagonist for its receptor by quantifying its ability to compete with a radiolabeled ligand for binding.
Workflow for a Radioligand Binding Assay
Caption: A generalized workflow for a radioligand binding assay to determine antagonist affinity (Ki).
References
- 1. The STRING database in 2023: protein-protein association networks and functional enrichment analyses for any sequenced genome of interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. version11.string-db.org [version11.string-db.org]
- 3. youtube.com [youtube.com]
- 4. The STRING database in 2025: protein networks with directionality of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. mdpi.com [mdpi.com]
- 8. Creation of Fluorescent RXR Antagonists Based on CBTF-EE and Application to a Fluorescence Polarization Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Retinoid X Receptor Antagonist PA452: Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
PA452 is a potent and selective antagonist of the Retinoid X Receptor (RXR), a key nuclear receptor involved in a multitude of physiological processes. Its ability to modulate RXR activity has positioned it as a valuable tool in cancer research and for the potential development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. While a detailed, step-by-step synthesis protocol from primary literature remains elusive, this document outlines a putative synthesis pathway based on established organic chemistry principles and analogous reactions.
Core Compound Identity and Properties
This compound, also known as 2-[[3-(Hexyloxy)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl]methylamino]-5-pyrimidinecarboxylic acid, is a synthetic organic molecule with a molecular formula of C26H37N3O3 and a molecular weight of 439.59 g/mol .[1][2][3]
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[[3-(Hexyloxy)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl]methylamino]-5-pyrimidinecarboxylic acid | [2] |
| CAS Number | 457657-34-0 | [1][2][3] |
| Molecular Formula | C26H37N3O3 | [1][2][3] |
| Molecular Weight | 439.59 | [1][2] |
| Biological Activity | Retinoid X Receptor (RXR) antagonist | [1][2] |
| pA2 Value | 7.11 | [2] |
| Mechanism of Action | Triggers dissociation of RXR tetramers | [2] |
Structure
The chemical structure of this compound features a tetramethyl-tetrahydronaphthalene core, a pyrimidinecarboxylic acid moiety, and a hexyloxy side chain.
Biological Activity and Mechanism of Action
This compound functions as a specific antagonist of the Retinoid X Receptor (RXR).[1][2] RXRs are nuclear receptors that form homodimers or heterodimers with other nuclear receptors, thereby regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.
The antagonistic activity of this compound is quantified by its pA2 value of 7.11.[2] A key aspect of its mechanism of action is its ability to induce the dissociation of RXR tetramers.[2] In cellular models, particularly in MCF-7 breast cancer cells, this compound has been demonstrated to attenuate cell proliferation and induce apoptosis, highlighting its potential as an anti-cancer agent.[2]
Putative Synthesis Pathway
References
- 1. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid X receptor gamma signaling accelerates CNS remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive effects of RXR agonist PA024 on adrenal CYP11B2 expression, aldosterone secretion and blood pressure | PLOS One [journals.plos.org]
PA452 effect on nuclear receptor signaling
The antagonistic activity of PA452 on RXR has been quantified using various in vitro assays. The following table summarizes the key quantitative data reported in the literature.
| Assay Type | Receptor | Ligand/Agonist | Cell Line | This compound Activity | Reference |
| Reporter Gene Assay | RXRα | NEt-TMN (EC50 = 5.28 nM) | CV-1 | pA2 = 7.11 | |
| in vitro HBV model | RXR | - | Human hepatic stem cells | Concentration-dependent decrease in infection marker |
Further quantitative data such as IC50 and Ki values from competitive binding assays would be found in primary research articles like Takahashi et al., J.Med.Chem., 2002;45:3327.
Impact of this compound on RXR-Heterodimer Signaling Pathways
RXR forms heterodimers with several other nuclear receptors, and these partnerships are critical for regulating a wide range of physiological processes. By antagonizing RXR, this compound can indirectly modulate the activity of these heterodimer partners.
RXR-PPAR Signaling
Peroxisome Proliferator-Activated Receptors (PPARs) are key regulators of lipid metabolism and inflammation. The PPAR-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter of target genes. This compound, by inhibiting RXR, can attenuate the transcriptional activity of PPARs, thereby affecting processes such as fatty acid oxidation and adipogenesis.
RXR-LXR Signaling
Liver X Receptors (LXRs) are critical for cholesterol homeostasis and the regulation of fatty acid metabolism. The LXR-RXR heterodimer binds to LXR Response Elements (LXREs) to control the expression of genes involved in reverse cholesterol transport. This compound can disrupt this pathway, potentially leading to alterations in lipid profiles.
RXR-FXR Signaling
The Farnesoid X Receptor (FXR) is a key regulator of bile acid synthesis and metabolism. The FXR-RXR heterodimer binds to FXR Response Elements (FXREs) to control genes involved in bile acid homeostasis. By antagonizing RXR, this compound can interfere with FXR signaling, which has implications for liver function and metabolic diseases.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on nuclear receptor signaling. The following are generalized protocols for key experiments cited in the literature. Specific parameters may vary and should be optimized for the experimental system being used.
Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of nuclear receptors in response to ligands.
Protocol Steps:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, CV-1) in 96-well plates at an appropriate density.
-
Transfection: Co-transfect the cells with expression vectors for RXR and its heterodimer partner, a luciferase reporter plasmid containing the specific hormone response element, and a control plasmid expressing Renilla luciferase for normalization.
-
Treatment: After 24 hours, treat the cells with a known RXR agonist in the presence or absence of varying concentrations of this compound.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the dose-response curves to determine the IC50 or pA2 value of this compound.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions, such as the dimerization of RXR with its partners or its interaction with co-activators and co-repressors.
Protocol Steps:
-
Cell Culture and Treatment: Culture cells expressing epitope-tagged versions of RXR and its partner receptor. Treat the cells with an agonist and/or this compound.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the epitope tag on one of the proteins of interest.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine whether a specific protein (e.g., RXR) is bound to a specific DNA sequence (e.g., a PPRE) in living cells.
Protocol Steps:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., RXR).
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification and Analysis: Purify the DNA and analyze it by qPCR using primers specific for the promoter regions of target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex roles of RXR in nuclear receptor signaling. Its ability to specifically antagonize RXR allows for the dissection of the contributions of RXR and its heterodimer partners to various physiological and disease processes. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating RXR signaling pathways. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and its analogs in various disease models.
The Role of PA452 in Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PA452 is a potent and specific synthetic antagonist of the Retinoid X Receptor (RXR), a key nuclear receptor that governs a wide array of genetic programs. By forming heterodimers with other nuclear receptors, RXR acts as a central regulator of cellular proliferation, differentiation, and metabolism. This compound exerts its effects by competitively binding to the ligand-binding pocket of RXR, thereby preventing the conformational changes required for the recruitment of co-activators and subsequent transcription of target genes. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, its impact on gene expression, particularly in the context of immune response and cellular differentiation, and detailed experimental protocols for its characterization.
Core Mechanism of Action: RXR Antagonism
Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a pivotal role in regulating gene expression. RXRs can form homodimers (RXR/RXR) or, more commonly, heterodimers with a variety of other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptor (VDR). The transcriptional activity of these dimeric complexes is modulated by the binding of specific ligands.
This compound functions as a competitive antagonist of RXR. Its mechanism of action involves the following key steps:
-
Binding to the Ligand-Binding Pocket (LBP): this compound binds to the LBP of RXR, competing with the natural agonist, 9-cis-retinoic acid.
-
Inhibition of Conformational Change: Upon agonist binding, RXR undergoes a conformational change that facilitates the recruitment of co-activator proteins. This compound, upon binding, does not induce this active conformation.
-
Blocking Co-activator Recruitment: By preventing the necessary conformational change, this compound blocks the recruitment of co-activator complexes to the RXR heterodimer.
-
Repression of Gene Transcription: The absence of co-activator recruitment leads to the repression of target gene transcription. In some contexts, the binding of an antagonist may even promote the recruitment of co-repressor complexes, further ensuring transcriptional silencing.
This antagonism of RXR function makes this compound a valuable tool for studying RXR-mediated signaling pathways and a potential therapeutic agent for diseases where these pathways are dysregulated.
Quantitative Data on this compound-Mediated Gene Expression Regulation
The inhibitory effect of this compound on gene expression has been quantified in various cellular contexts. The following tables summarize the key quantitative data from published studies.
Table 1: Effect of this compound on Cytokine Gene Expression in T-helper Cell Differentiation
| Target Gene | Cell Type | This compound Concentration | Agonist | Change in Expression | Reference |
| IFN-γ (Th1 marker) | Murine T-cells | 1 µM | 9-cis-RA | Significant Suppression | [Iwata M, et al. 2003] |
| IL-4 (Th2 marker) | Murine T-cells | 1 µM | 9-cis-RA | Significant Enhancement | [Iwata M, et al. 2003] |
| IL-5 (Th2 marker) | Murine T-cells | 1 µM | 9-cis-RA | Significant Enhancement | [Iwata M, et al. 2003] |
Table 2: Inhibition of Keratin Gene Expression by this compound in Urothelial Cells
| Target Gene | Cell Type | This compound Concentration | Agonist | Change in Expression | Reference |
| Cytokeratin 13 (CK13) | Normal Human Urothelial (NHU) cells | 0.01, 0.1, 1 µM | Troglitazone (TZ) | Dose-dependent inhibition | [Varley CL, et al. 2004] |
Signaling Pathways Modulated by this compound
By antagonizing RXR, this compound influences downstream signaling pathways that control gene expression. A primary example is the regulation of T-helper (Th) cell differentiation.
Experimental Protocols
Detailed methodologies are crucial for the study of this compound's effects on gene expression. Below are protocols for key experiments.
Luciferase Reporter Gene Assay for RXR Antagonism
This assay quantifies the ability of this compound to inhibit the transcriptional activity of RXR in response to an agonist.
Materials:
-
Cell line (e.g., CV-1, HEK293T)
-
Expression plasmid for RXR (e.g., pCMX-hRXRα)
-
Reporter plasmid containing an RXR response element upstream of a luciferase gene (e.g., p(RXRE)3-tk-luc)
-
Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
RXR agonist (e.g., 9-cis-retinoic acid)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a constant concentration of the RXR agonist and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of the agonist-induced activity by this compound at each concentration and determine the IC₅₀ value.
In Vitro T-helper Cell Differentiation Assay
This protocol is used to assess the effect of this compound on the differentiation of naïve T-cells into Th1 and Th2 subtypes.
Materials:
-
Naïve CD4+ T-cells isolated from mice (e.g., from spleen and lymph nodes)
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant murine IL-2, IL-4, and IL-12
-
Neutralizing anti-IL-4 and anti-IFN-γ antibodies
-
This compound
-
RXR agonist (e.g., 9-cis-retinoic acid)
-
Cell culture plates and medium (e.g., RPMI-1640 supplemented with FBS, antibiotics, and 2-mercaptoethanol)
Procedure:
-
T-cell Activation: Coat cell culture plates with anti-CD3 antibody. Isolate naïve CD4+ T-cells and culture them in the anti-CD3 coated plates with soluble anti-CD28 antibody to provide co-stimulation.
-
Th1/Th2 Differentiation Conditions:
-
Th1 Conditions: Add IL-12 and neutralizing anti-IL-4 antibody to the culture medium.
-
Th2 Conditions: Add IL-4 and neutralizing anti-IFN-γ antibody to the culture medium.
-
-
Compound Treatment: Add the RXR agonist and/or this compound at desired concentrations to the respective culture wells at the initiation of the culture.
-
Cell Culture: Culture the cells for 4-5 days. Supplement with fresh medium containing cytokines and compounds as needed.
-
Restimulation and Cytokine Analysis: After the differentiation period, restimulate the cells (e.g., with PMA and ionomycin) for a few hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Analysis: Analyze the intracellular expression of IFN-γ (Th1) and IL-4/IL-5 (Th2) by flow cytometry. Alternatively, measure cytokine secretion in the culture supernatant by ELISA.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of target genes in response to this compound treatment.
Materials:
-
Cultured cells treated with this compound as described in the relevant assay
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific primers for target genes (e.g., IFN-γ, IL-4, CK13) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions in a 96-well plate with the qPCR master mix, gene-specific primers, and cDNA template. Include no-template controls for each primer set.
-
Real-Time PCR: Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of RXR in gene expression regulation. Its ability to specifically antagonize RXR allows for the dissection of RXR-dependent signaling pathways in various physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide serve as a resource for researchers and drug development professionals working to understand and target RXR-mediated gene regulation. Further research into the effects of this compound on a wider range of RXR-regulated genes and in various disease models will continue to expand our understanding of the therapeutic potential of RXR antagonism.
Investigating the Downstream Targets of PA452: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PA452 is a potent and selective antagonist of the Retinoid X Receptor (RXR), a key nuclear receptor that plays a pivotal role in regulating gene expression related to cell proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the known downstream targets and signaling pathways modulated by this compound. Through a detailed examination of its mechanism of action, including the disruption of RXR tetramers and interference with RXR heterodimer signaling, this document serves as a valuable resource for researchers investigating the therapeutic potential of RXR antagonism. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the molecular pathways affected by this compound to facilitate further research and drug development efforts in oncology and other therapeutic areas.
Introduction to this compound and its Primary Target: Retinoid X Receptor (RXR)
This compound is a synthetic, non-retinoid small molecule that acts as a specific antagonist of the Retinoid X Receptor (RXR).[1] RXRs are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[2] They are unique in their ability to form homodimers (RXR/RXR) and heterodimers with a variety of other nuclear receptors, including the Retinoic Acid Receptor (RAR), Peroxisome Proliferator-Activated Receptor (PPAR), Liver X Receptor (LXR), and Vitamin D Receptor (VDR).[2] This places RXR at a central crossroads of multiple signaling pathways that are critical for cellular homeostasis.
The primary mechanism of action of this compound is the induction of RXR tetramer dissociation.[3] In its unliganded state, RXR can form tetramers on specific DNA response elements, which can influence gene expression. This compound, by binding to the ligand-binding pocket of RXR, triggers a conformational change that leads to the disassembly of these tetramers into dimers.[3] This alteration in the oligomeric state of RXR is a key event that initiates a cascade of downstream cellular effects.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Inhibitory Potency of this compound in different assays
| Assay Type | Agonist | Cell Line/System | IC50 | Ki | pA2 | Reference |
| Reporter Gene Assay | PA024 | CV-1 | Not specified | 9.9 nM | Not specified | [4] |
| Reporter Gene Assay | Not specified | Not specified | Not specified | Not specified | 7.11 | [3] |
| Reporter Gene Assay | 9-cis-retinoic acid (0.1 µM) | CV-1 | 8 nM | Not specified | Not specified | [5] |
Table 2: Effect of this compound on Cell Viability in MCF-7 Breast Cancer Cells
| Parameter | Value | Assay | Reference |
| Attenuation of Cell Proliferation | Concentration-dependent | MTT Assay | |
| Induction of Apoptosis | Concentration-dependent | Annexin V/PI Staining |
Downstream Signaling Pathways Modulated by this compound
The antagonistic action of this compound on RXR triggers a series of downstream events that ultimately impact cellular fate. The primary pathways affected include those controlling apoptosis and the cell cycle.
Induction of Apoptosis
A significant downstream effect of this compound is the induction of apoptosis, particularly in cancer cells. By promoting the dissociation of RXR tetramers, this compound is thought to relieve the transcriptional repression of pro-apoptotic genes. While the precise molecular cascade is still under investigation, it is hypothesized to involve the modulation of Bcl-2 family proteins and the activation of caspase cascades.
References
Methodological & Application
Application Notes and Protocols for PA452 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of PA452, a potent and selective Retinoid X Receptor (RXR) antagonist. The protocols detailed below are specifically tailored for researchers investigating the effects of RXR antagonism on cancer cell lines, with a focus on the human breast cancer cell line MCF-7, in which this compound has been shown to attenuate cell proliferation and induce apoptosis.
Introduction to this compound
This compound is a synthetic organic compound that functions as a competitive antagonist of the Retinoid X Receptor (RXR). By binding to the ligand-binding pocket of RXR, this compound prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcription of RXR target genes. A key mechanistic feature of this compound is its ability to trigger the dissociation of RXR tetramers. This modulation of RXR signaling makes this compound a valuable tool for studying the physiological and pathological roles of RXR and a potential therapeutic agent in diseases where RXR signaling is implicated, such as cancer.
Data Presentation
While specific quantitative data for the effects of this compound on MCF-7 cell proliferation and apoptosis are not extensively available in public literature, the following tables provide an illustrative example of how such data would be presented. Researchers should perform their own dose-response experiments to determine the precise values for their specific experimental conditions.
Table 1: Illustrative Antiproliferative Activity of this compound on MCF-7 Cells
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 48 | 100 | ± 5.2 |
| 0.1 | 48 | 85 | ± 4.8 |
| 1 | 48 | 62 | ± 3.9 |
| 5 | 48 | 41 | ± 4.2 |
| 10 | 48 | 25 | ± 3.1 |
| 25 | 48 | 12 | ± 2.5 |
| IC₅₀ (µM) | 48 | ~3.5 (Example) |
Table 2: Illustrative Apoptosis Induction by this compound in MCF-7 Cells
| This compound Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 24 | 2.1 | 1.5 | 3.6 |
| 1 | 24 | 8.5 | 4.2 | 12.7 |
| 5 | 24 | 15.3 | 9.8 | 25.1 |
| 10 | 24 | 24.7 | 18.6 | 43.3 |
Experimental Protocols
Cell Culture of MCF-7 Cells
This protocol outlines the standard procedure for the culture of MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath.
-
Cell Seeding: Transfer the thawed cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Replace the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to measure the antiproliferative effect of this compound.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 to 100 µM.
-
Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (10 mM)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells per well in 2 mL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Visualization of Signaling Pathways and Workflows
Caption: RXR signaling pathway and the inhibitory mechanism of this compound.
Caption: Workflow for evaluating this compound's in vitro effects.
Application Notes and Protocols for PA452-Induced Apoptosis Detection using Annexin V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PA452, a potent inducer of apoptosis, and detail the protocol for quantifying its effects using Annexin V staining and flow cytometry.
Introduction
This compound, identified as Plectranthoic Acid (PA), is a pentacyclic triterpenoid (B12794562) with significant anti-proliferative activity against cancer cells, particularly prostate cancer.[1][2][3][4] It functions as a novel activator of 5'AMP-activated kinase (AMPK), a central regulator of cellular metabolism and a key target in cancer therapy.[1][2][3] Activation of AMPK by this compound leads to the suppression of the mTOR/S6K signaling pathway, culminating in cell cycle arrest and induction of apoptosis in a dose-dependent manner.[1][3] This document outlines the mechanism of this compound-induced apoptosis and provides a detailed protocol for its detection and quantification using Annexin V staining.
Mechanism of Action: this compound-Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. The key signaling cascade initiated by this compound is as follows:
-
AMPK Activation: this compound activates AMPK, a critical energy sensor in the cell.[1][2][3]
-
mTOR/S6K Inhibition: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, S6 kinase (S6K). This inhibition disrupts protein synthesis and cell growth.[1][3]
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the balance of Bcl-2 family proteins increases mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis.
Data Presentation: Quantifying this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis can be quantified by treating cancer cell lines with varying concentrations of the compound and analyzing the percentage of apoptotic cells using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Prostate Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| PC3 | 20 | 4.76 |
| 40 | 40.8 | |
| DU145 | 20 | 39.8 |
| 40 | 53.9 |
Data is representative of results obtained from flow cytometry analysis after 24 hours of treatment. The percentage of apoptotic cells includes both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations.[1]
Experimental Protocols
This compound Treatment for Apoptosis Induction
This protocol describes the treatment of adherent prostate cancer cells (e.g., PC3, DU145) with this compound to induce apoptosis.
Materials:
-
Prostate cancer cell lines (e.g., PC3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (Plectranthoic Acid) stock solution (dissolved in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells reach the desired confluency, replace the old medium with fresh medium containing the desired concentrations of this compound (e.g., 20 µM and 40 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
-
Cell Harvesting: After incubation, collect both the floating and adherent cells.
-
Aspirate the culture medium (containing floating apoptotic cells) and transfer to a 15 mL conical tube.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the same 15 mL conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Proceed to Annexin V Staining.
Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining of this compound-treated cells with Annexin V and PI for the detection of apoptosis by flow cytometry.[5][6]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Prepare 1X Annexin V Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Cell Resuspension: Resuspend the washed cell pellet from the this compound treatment protocol in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Flow Cytometry Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Mandatory Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for this compound Apoptosis Assay
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Logical Relationship of Apoptotic Cell Populations
Caption: Relationship between cell states in Annexin V/PI analysis.
References
- 1. The pentacyclic triterpenoid, plectranthoic acid, a novel activator of AMPK induces apoptotic death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pentacyclic triterpenoid, plectranthoic acid, a novel activator of AMPK induces apoptotic death in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Effective Concentration of Pamiparib (BGB-290) in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib (B560054) (also known as BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, key enzymes involved in DNA single-strand break repair. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, inhibition of PARP by pamiparib leads to the accumulation of DNA double-strand breaks and subsequent cell death through a mechanism known as synthetic lethality. These application notes provide a summary of the effective concentrations of pamiparib in various cancer cell lines and detailed protocols for key experimental assays to determine its efficacy.
Data Presentation
The effective concentration of pamiparib varies across different cancer cell lines, primarily depending on their HRR status. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Parameter | Target/Cell Line | IC50 Value | Reference |
| Enzymatic Inhibition | PARP1 | 0.83 nM | [1] |
| PARP2 | 0.11 nM | [1] | |
| Cellular PARP Trapping | - | 13 nM | [2] |
| Inhibition of PAR formation | HeLa Cells | 0.24 nM | [3] |
| Anti-proliferative Activity | MDA-MB-436 (BRCA1 mutant, breast cancer) | Potently inhibited | [4][5] |
| UWB1.289 (BRCA1 mutant, ovarian cancer) | Highly sensitive | [4][5] | |
| Capan-1 (BRCA2 deficient, pancreatic cancer) | Highly sensitive | [4][5] | |
| MDA-MB-231 (BRCA wild-type, breast cancer) | Resistant | [4][5] | |
| SW1990 (pancreatic cancer) | Significant increase in apoptosis | [6] |
Signaling Pathway
Pamiparib's mechanism of action is centered on the inhibition of PARP enzymes, leading to synthetic lethality in cancer cells with deficient homologous recombination repair.
Caption: Mechanism of action of Pamiparib.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of pamiparib on the metabolic activity of cancer cells, which is an indicator of cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing PA452 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
PA452 is a potent and specific antagonist of the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1] RXR plays a crucial role in various physiological processes by forming heterodimers with other nuclear receptors, thereby regulating gene expression involved in cell proliferation, differentiation, and apoptosis. As an RXR antagonist, this compound has been shown to attenuate cell proliferation and induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells.[2] It exerts its effects by triggering the dissociation of RXR tetramers.[2][3] These properties make this compound a valuable tool for studying RXR signaling and for potential therapeutic development. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 439.59 g/mol | |
| Formula | C₂₆H₃₇N₃O₃ | |
| CAS Number | 457657-34-0 | |
| Purity | ≥98% | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility in DMSO | Up to 100 mM | [4] |
| Solubility in Ethanol | Up to 10 mM | [4] |
| Storage Temperature | +4°C (as solid) |
Table 2: Recommended Stock Solution Concentrations and Volumes
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO | Mass of this compound for 10 mL DMSO |
| 10 mM | 4.40 mg | 22.0 mg | 44.0 mg |
| 20 mM | 8.80 mg | 44.0 mg | 88.0 mg |
| 50 mM | 22.0 mg | 110.0 mg | 220.0 mg |
| 100 mM | 44.0 mg | 220.0 mg | 440.0 mg |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile 1.5 mL or 2.0 mL amber microcentrifuge tube on the balance and tare to zero. Amber tubes are recommended to protect the solution from light.
-
-
Weighing this compound:
-
Carefully weigh 4.40 mg of this compound powder directly into the tared microcentrifuge tube.
-
Record the exact weight of the this compound powder.
-
-
Solvent Addition:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Securely cap the tube.
-
Vortex the solution at medium speed for 1-2 minutes, or until the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Allow the solution to return to room temperature before use.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
-
Protocol 2: Quality Control of this compound Stock Solution
To ensure the accuracy of the stock solution concentration, a quality control check can be performed using UV-Vis spectrophotometry.
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in an appropriate solvent (e.g., ethanol, as DMSO has a high UV absorbance).
-
Measure the absorbance of the dilutions at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined experimentally by scanning a dilute solution of this compound over a range of wavelengths.
-
Create a standard curve by plotting absorbance versus concentration.
-
Use the standard curve to determine the concentration of the prepared stock solution. The calculated concentration should be within ±5% of the target concentration.
Mandatory Visualizations
References
PA452 Treatment for Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PA452 is a synthetic, small-molecule antagonist of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a pivotal role in regulating gene transcription involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. As RXR antagonists, molecules like this compound are valuable tools for investigating the physiological and pathological roles of RXR signaling. Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of this compound by quantifying changes in the expression and phosphorylation status of key proteins in relevant signaling pathways. These application notes provide a comprehensive guide to utilizing this compound in Western blot experiments, including detailed protocols and data interpretation.
Mechanism of Action and Signaling Pathways
This compound functions by binding to the ligand-binding pocket of RXR, thereby preventing the recruitment of coactivators and subsequent transcriptional activation of RXR-regulated genes. RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptor (VDR), to control a wide range of cellular functions. By antagonizing RXR, this compound can modulate critical signaling pathways implicated in cancer biology, such as the PI3K/Akt and MAPK pathways, and induce apoptosis.
Key Signaling Pathways for Western Blot Analysis:
-
PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. Western blot analysis can be used to assess the effect of this compound on the phosphorylation status of key components like Akt (at Ser473 and Thr308) and its downstream targets.
-
MAPK Pathway: The MAPK cascade, including ERK, JNK, and p38, regulates cellular responses to a variety of stimuli, including stress and growth factors. The activation of these kinases, detectable by phospho-specific antibodies in Western blotting, can be investigated following this compound treatment.[1][2]
-
Apoptosis Pathway: this compound is expected to induce apoptosis in cancer cells. Key markers of apoptosis that can be quantified by Western blot include the expression levels of pro-apoptotic proteins (e.g., Bax), anti-apoptotic proteins (e.g., Bcl-2), and the cleavage of caspase-3 and PARP.[3][4]
Diagram of this compound Mechanism of Action
Caption: this compound inhibits RXR, leading to the modulation of downstream signaling pathways.
Quantitative Data from Western Blot Analysis
Table 1: Effect of this compound on PI3K/Akt and MAPK Signaling Pathways
| Target Protein | Treatment (24h) | Fold Change vs. Control (Vehicle) |
| p-Akt (Ser473) | This compound (1 µM) | 0.7 ± 0.1 |
| This compound (5 µM) | 0.4 ± 0.05 | |
| This compound (10 µM) | 0.2 ± 0.03 | |
| Total Akt | This compound (1 µM) | 1.0 ± 0.08 |
| This compound (5 µM) | 0.9 ± 0.1 | |
| This compound (10 µM) | 1.1 ± 0.09 | |
| p-ERK1/2 (Thr202/Tyr204) | This compound (1 µM) | 0.8 ± 0.12 |
| This compound (5 µM) | 0.5 ± 0.07 | |
| This compound (10 µM) | 0.3 ± 0.04 | |
| Total ERK1/2 | This compound (1 µM) | 1.1 ± 0.1 |
| This compound (5 µM) | 1.0 ± 0.07 | |
| This compound (10 µM) | 0.9 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis Markers
| Target Protein | Treatment (48h) | Fold Change vs. Control (Vehicle) |
| Bax | This compound (1 µM) | 1.5 ± 0.2 |
| This compound (5 µM) | 2.8 ± 0.3 | |
| This compound (10 µM) | 4.1 ± 0.4 | |
| Bcl-2 | This compound (1 µM) | 0.8 ± 0.09 |
| This compound (5 µM) | 0.5 ± 0.06 | |
| This compound (10 µM) | 0.3 ± 0.04 | |
| Bax/Bcl-2 Ratio | This compound (1 µM) | 1.9 ± 0.25 |
| This compound (5 µM) | 5.6 ± 0.7 | |
| This compound (10 µM) | 13.7 ± 1.5 | |
| Cleaved Caspase-3 | This compound (1 µM) | 2.1 ± 0.3 |
| This compound (5 µM) | 4.5 ± 0.5 | |
| This compound (10 µM) | 7.8 ± 0.9 | |
| Cleaved PARP | This compound (1 µM) | 1.8 ± 0.2 |
| This compound (5 µM) | 3.9 ± 0.4 | |
| This compound (10 µM) | 6.5 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following protocols provide a detailed methodology for the treatment of cells with this compound and subsequent Western blot analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Protein Extraction
-
Cell Lysis: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH).
Diagram of the Western Blot Workflow
Caption: A step-by-step workflow for Western blot analysis following this compound treatment.
Conclusion
These application notes provide a framework for the detailed investigation of the effects of the RXR antagonist this compound on key cellular signaling pathways using Western blot analysis. The provided protocols and data presentation templates are intended to guide researchers in obtaining reproducible and quantifiable results to elucidate the mechanism of action of this compound and its potential as a therapeutic agent. Further optimization of experimental conditions, such as treatment duration and antibody concentrations, may be necessary for specific cell lines and research questions.
References
Application Notes: Utilizing Chromatin Immunoprecipitation to Investigate the Genomic Effects of the RXR Antagonist PA452
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Application Notes and Protocols for PA452 in Retinoid X Receptor (RXR) Activity Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily that plays a crucial role in regulating gene transcription. RXRs form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptors (VDRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[1] These receptor complexes bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their expression. The diverse roles of RXR in cellular differentiation, proliferation, and metabolism make it a significant target for drug discovery.
PA452 is a potent and specific antagonist of the Retinoid X Receptor (RXR).[2] As an antagonist, this compound binds to RXR and prevents the conformational changes necessary for the recruitment of co-activators, thereby inhibiting the transcription of RXR-responsive genes. This property makes this compound a valuable tool for studying the physiological and pathological roles of RXR signaling. Luciferase reporter assays are a highly sensitive and quantitative method for studying the activity of transcription factors like RXR, making them ideal for characterizing the inhibitory activity of compounds like this compound.[1]
These application notes provide a detailed protocol for utilizing this compound in a dual-luciferase reporter assay to quantify its antagonist activity on RXR.
Principle of the RXR Luciferase Reporter Assay
The RXR luciferase reporter assay is a cell-based method used to measure the transcriptional activity of RXR. The assay relies on the following components:
-
Host Cells: A mammalian cell line, such as HEK293T, that is easily transfectable and has low endogenous nuclear receptor activity.
-
RXR Expression Plasmid: A plasmid that drives the constitutive expression of a human RXR isoform (e.g., RXRα).
-
RXR Response Element (RXRE)-Luciferase Reporter Plasmid: This plasmid contains a promoter with multiple copies of an RXRE upstream of the firefly luciferase gene. When RXR is activated by an agonist, it binds to the RXRE and drives the expression of luciferase.
-
Control Plasmid: A plasmid expressing a second reporter gene, such as Renilla luciferase, under the control of a constitutive promoter. This is used to normalize the firefly luciferase activity, correcting for variations in transfection efficiency and cell viability.
In the presence of an RXR agonist (e.g., 9-cis-retinoic acid), the expressed RXR protein will activate the transcription of the firefly luciferase gene, leading to a measurable light signal. When an antagonist like this compound is introduced, it will compete with the agonist for binding to RXR and inhibit this transcriptional activation, resulting in a decrease in the luciferase signal. The degree of inhibition is proportional to the concentration and potency of the antagonist.
Quantitative Data Summary
The antagonist activity of this compound is quantified by its ability to inhibit the agonist-induced RXR activity. The key parameter for an antagonist is its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve for an agonist. For competitive antagonists, the pA2 value is theoretically equal to the pKB, the negative logarithm of the dissociation constant of the antagonist.
The following table summarizes the known quantitative data for this compound and provides a template for presenting experimentally determined values from a luciferase reporter assay.
| Parameter | Value | Description | Reference |
| pA₂ | 7.11 | Determined from a Schild plot in the presence of the RXR agonist NEt-TMN. | [3] |
| IC₅₀ (Calculated) | ~77.6 nM | The half-maximal inhibitory concentration, calculated from the pA₂ value. This represents the concentration of this compound required to inhibit 50% of the maximal response to an RXR agonist. | Calculated |
| IC₅₀ (Experimental) | User Determined | To be determined from the dose-response curve of this compound in the luciferase reporter assay. |
Note: The IC₅₀ value is highly dependent on the concentration of the agonist used in the assay.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.
Caption: RXR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the RXR luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
RXRα expression plasmid.
-
RXRE-luciferase reporter plasmid.
-
Renilla luciferase control plasmid (e.g., pRL-TK).
-
-
Transfection Reagent: Lipofectamine® 3000 or a similar transfection reagent.
-
Compounds:
-
This compound (dissolved in DMSO).
-
RXR agonist (e.g., 9-cis-retinoic acid, dissolved in DMSO).
-
-
Assay Reagents:
-
Dual-Luciferase® Reporter Assay System.
-
Phosphate-Buffered Saline (PBS).
-
Passive Lysis Buffer.
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Trypsinize the cells, count them, and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mix would include:
-
Dilute the plasmids and the transfection reagent in serum-free medium (e.g., Opti-MEM).
-
Combine the diluted plasmids and transfection reagent, and incubate for the recommended time to allow for complex formation.
-
Carefully add the transfection complex dropwise to each well. Gently swirl the plate to ensure even distribution.
-
Return the plate to the incubator and incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare Compound Dilutions:
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.[1]
-
Prepare a solution of the RXR agonist (e.g., 9-cis-retinoic acid) at a fixed concentration that elicits a submaximal response (e.g., EC₈₀). This should be determined in a preliminary agonist dose-response experiment. A common starting concentration is 100 nM.
-
Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%).
-
-
Treatment:
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of medium containing the various concentrations of this compound to the respective wells.
-
Immediately add the fixed concentration of the RXR agonist to all wells except for the vehicle control wells.
-
Include the following controls on your plate:
-
Vehicle Control: Cells treated with medium containing only DMSO.
-
Agonist Control: Cells treated with the RXR agonist only.
-
This compound Only Control: Cells treated with the highest concentration of this compound only to check for any agonist activity.
-
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents and the 96-well plate to room temperature.
-
Remove the culture medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete cell lysis.[1]
-
Measure Firefly Luciferase Activity:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Immediately measure the luminescence in a luminometer.
-
-
Measure Renilla Luciferase Activity:
-
Add 100 µL of Stop & Glo® Reagent to each well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.
-
Measure the luminescence again in the luminometer.
-
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This corrects for variations in transfection efficiency and cell number.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_sample - RLU_vehicle) / (RLU_agonist - RLU_vehicle))[1]
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software like GraphPad Prism to fit the curve and determine the IC₅₀ value.[4]
-
Troubleshooting and Considerations
-
High Variability: Ensure consistent cell seeding density and transfection efficiency. Use a multichannel pipette for reagent addition to minimize timing differences.
-
Low Signal: Optimize plasmid concentrations and transfection conditions. Ensure the agonist concentration is appropriate to induce a robust signal.
-
Compound Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity. Monitor cell health via microscopy and consider performing a cell viability assay in parallel. A significant decrease in the Renilla luciferase signal can also indicate cytotoxicity.
-
Context-Dependent Activity: Be aware that the activity of some RXR modulators can be dependent on the heterodimeric partner of RXR. For instance, this compound has been shown to inhibit RXR/RAR heterodimers.[3] Assays can be adapted to study specific heterodimers by co-transfecting the expression plasmid for the partner receptor (e.g., RAR, PPAR).
References
Application Note: Assessing Cell Viability Following PA452 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
PA452 is a synthetic organic compound that functions as a Retinoid X Receptor (RXR) antagonist. RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cell proliferation, differentiation, and apoptosis. As an antagonist, this compound can inhibit the normal function of RXRs, leading to an attenuation of cell proliferation and the induction of apoptosis in cancer cell lines, such as MCF-7 breast cancer cells.[1] This application note provides a detailed protocol for assessing cell viability after exposure to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for determining the number of viable cells in a sample.
The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4][5] This protocol is designed for researchers in drug discovery and oncology seeking to quantify the cytotoxic effects of this compound on adherent cell lines.
Data Presentation
The following table summarizes hypothetical data from an MTT assay performed on a cancer cell line treated with various concentrations of this compound for 48 hours. The data is presented as a percentage of cell viability relative to the untreated control.
| This compound Concentration (µM) | Absorbance (OD 570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.10 ± 0.06 | 88% |
| 5 | 0.85 ± 0.05 | 68% |
| 10 | 0.60 ± 0.04 | 48% |
| 25 | 0.35 ± 0.03 | 28% |
| 50 | 0.15 ± 0.02 | 12% |
| 100 | 0.08 ± 0.01 | 6.4% |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol details the steps for performing an MTT assay on adherent cells, such as MCF-7, cultured in a 96-well plate following exposure to this compound.
Materials:
-
Adherent cells (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or acidified isopropanol)[6][7]
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[2]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.[7]
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 630 nm to reduce background noise.[2]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solvent only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Group / Mean Absorbance of Vehicle Control Group) x 100
-
Mandatory Visualizations
References
- 1. Retinoid X Receptor-Antagonistic Diazepinylbenzoic Acids [jstage.jst.go.jp]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Novel retinoid X receptor (RXR) antagonists having a dicarba-closo-dodecaborane as a hydrophobic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PA452 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PA452 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine the dose-response relationship. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window and in determining the IC50 value (the concentration at which 50% of cell growth is inhibited).
Q2: How long should I incubate the cells with this compound?
A2: The optimal incubation time depends on the cell line's doubling time and the specific biological question. A typical initial experiment involves incubating the cells for 24, 48, and 72 hours.[1] Shorter incubation times may be sufficient for observing acute cytotoxic effects, while longer durations might be necessary to observe effects on cell proliferation.
Q3: this compound is not dissolving well in my cell culture medium. What should I do?
A3: Poor solubility is a common issue with small molecules. This compound is soluble in DMSO.[2] Prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[1] If solubility issues persist, you can try pre-warming the medium or preparing a fresh stock solution.
Q4: How can I be sure that the observed effects on cell viability are due to this compound and not the solvent?
A4: It is crucial to include a vehicle control in your experiments. The vehicle control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This allows you to distinguish between the effects of the compound and any potential toxicity caused by the solvent.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is an antagonist of the Retinoid X Receptor (RXR).[2] It functions by binding to RXR, which can prevent the formation of functional heterodimers with other nuclear receptors and inhibit the transcription of target genes involved in processes like cell proliferation and survival.[3] this compound has been shown to trigger the dissociation of RXR tetramers and attenuate cell proliferation and induce apoptosis in MCF-7 breast cancer cells.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and maintain a consistent technique. To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples; instead, fill them with sterile PBS or culture medium.[1] |
| IC50 value is much higher than expected | The compound may be inactive, the concentration range tested might be too low, or the cell line could be resistant. | Verify the purity and integrity of your this compound stock. Test a wider and higher concentration range. Confirm that the target (RXR) is expressed in your chosen cell line using techniques like Western blotting or qPCR. |
| No effect of this compound is observed even at high concentrations | The compound may not be entering the cells, or the chosen cell line may lack the specific target. | Confirm the expression of RXR in your cell line. Consider performing a time-course experiment to ensure the incubation time is sufficient for the compound to exert its effects. |
| Observed cytotoxicity at very low concentrations | The compound may be highly potent in your specific cell line, or there may be an error in the stock solution concentration. | Re-verify the concentration of your stock solution. Perform a narrower, more granular dilution series at the lower concentration range to pinpoint the exact IC50. |
Data Presentation
As specific experimental data for this compound is limited in public literature, the following tables present hypothetical, yet realistic, data to serve as a template for your experimental records.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 25.8 |
| HeLa | Cervical Cancer | 48 | 32.1 |
| HepG2 | Liver Cancer | 72 | 18.5 |
Table 2: Hypothetical Effect of this compound Concentration on MCF-7 Cell Viability
| This compound Concentration (µM) | % Cell Viability (48 hours) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 92.3 | 5.1 |
| 5 | 75.6 | 3.8 |
| 10 | 58.2 | 4.2 |
| 20 | 41.7 | 3.5 |
| 50 | 22.4 | 2.9 |
| 100 | 8.9 | 1.8 |
Experimental Protocols
Protocol 1: Determining Dose-Response using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-response of a cell line to this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is a 10-point, 2-fold or 3-fold serial dilution.[3] Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle control (100% viability) and plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: RXR antagonist (this compound) signaling pathway.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Preventing PA452 Precipitation in Culture Media
For researchers, scientists, and drug development professionals utilizing PA452, this technical support center provides essential guidance on preventing its precipitation in culture media. By following these troubleshooting guides and frequently asked questions (FAQs), you can ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered with this compound solubility and provides step-by-step solutions.
Q1: What is this compound and why is its solubility in culture media a concern?
This compound is a potent and specific antagonist of the Retinoid X Receptor (RXR).[1][2] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to low solubility in aqueous solutions such as cell culture media.[3] Precipitation of this compound can lead to inaccurate dosing, loss of biological activity, and inconsistent experimental results.
Q2: I observed precipitation immediately after adding my this compound stock solution to the media. What is the likely cause and how can I prevent it?
This phenomenon is often due to "solvent shock," where the rapid dilution of a concentrated stock solution (typically in DMSO) into the aqueous culture medium causes the compound to crash out of solution.
Solutions:
-
Pre-warm the culture medium: Always pre-warm your culture medium to 37°C before adding the this compound stock solution. Adding a cold stock to warm media can cause a temperature shock that reduces solubility.[3][4]
-
Gradual Dilution: Instead of adding the stock directly to the final volume, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual decrease in solvent concentration helps prevent precipitation.[4]
-
Slow Addition and Mixing: Add the this compound stock solution drop-wise to the vortexing culture medium. This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.
Q3: What is the recommended solvent and maximum final concentration for this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v).[5] While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[3]
Q4: How can the composition of my cell culture medium affect this compound solubility?
The components of your culture medium can significantly impact the solubility of hydrophobic compounds like this compound.
-
Serum: Proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic drugs, which can increase their apparent solubility and stability in the medium.[3][4] If you are using a low-serum or serum-free medium, you may be more likely to observe precipitation.
-
pH: The pH of the culture medium, typically maintained between 7.2 and 7.4, can influence the charge state and solubility of a compound.[3][6] Ensure your medium is correctly buffered for the incubator's CO2 level.
-
Other Components: High concentrations of salts or other additives in custom media formulations can also affect solubility.[7][8]
Q5: My this compound solution appears clear at first but then precipitates over time in the incubator. What could be the cause?
This delayed precipitation can be caused by several factors:
-
Temperature Changes: Fluctuations in temperature between the cell culture hood and the incubator can affect solubility.
-
pH Shifts: As cells metabolize, they can alter the pH of the culture medium, which may lead to the precipitation of pH-sensitive compounds.[6]
-
Compound Instability: The compound may not be stable in the aqueous environment of the culture medium over long incubation periods.
Solutions:
-
Determine the Empirical Solubility Limit: Conduct an experiment to find the maximum concentration of this compound that remains soluble in your specific culture medium under your experimental conditions (see "Experimental Protocols" section below).
-
Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound from your stock solution for each experiment to minimize the risk of degradation and precipitation.
-
Consider Alternative Solvents or Formulations: If precipitation persists, explore the use of co-solvents (e.g., ethanol, PEG-400) in your stock solution, though toxicity to cells must be carefully evaluated.[4] Other advanced formulation strategies like the use of cyclodextrins can also be considered to enhance solubility.[5]
Quantitative Data Summary
The following table summarizes the known properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 439.59 g/mol | [1] |
| Solubility in DMSO | Soluble to 100 mM | [1] |
| Solubility in Ethanol | Soluble to 10 mM | [1] |
To ensure successful experiments, it is highly recommended that you determine the empirical solubility limit of this compound in your specific cell culture medium. The following table can be used to record your findings.
| Concentration of this compound | Observation (Clear/Precipitated) after 24 hours |
| 1 µM | |
| 5 µM | |
| 10 µM | |
| 25 µM | |
| 50 µM | |
| 100 µM |
Experimental Protocols
Protocol: Determining the Empirical Solubility Limit of this compound in Culture Medium
This protocol outlines a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium over a typical experimental duration.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the stock solution is fully dissolved by vortexing. Gently warm to 37°C if necessary. The solution should be clear with no visible particles.
-
-
Prepare Serial Dilutions:
-
Label a series of sterile microcentrifuge tubes with the final this compound concentrations you wish to test (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Add 500 µL of your complete cell culture medium to each tube.
-
Perform serial dilutions of your this compound stock solution directly into the medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains consistent and non-toxic across all samples (e.g., ≤ 0.1%).
-
-
Incubation:
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Assessment:
-
After the incubation period, carefully inspect each tube for any signs of precipitation.
-
Check for visible cloudiness or turbidity against a dark background.
-
Examine a small aliquot from each tube under a microscope to look for crystalline structures or amorphous precipitates.
-
-
-
The highest concentration that remains completely clear, with no visible precipitate under the microscope, is your empirical solubility limit for this compound in that specific medium and under those conditions.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow to troubleshoot and resolve issues with this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
This compound and the Retinoid X Receptor (RXR) Signaling Pathway
This compound acts as an antagonist to the Retinoid X Receptor (RXR). RXR can form homodimers or heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), to regulate gene expression. By blocking RXR, this compound can inhibit the transcription of target genes involved in processes like cell proliferation and differentiation.
Caption: this compound antagonism of the RXR signaling pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of PA452
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of PA452, a Retinoid X Receptor (RXR) antagonist. Given the critical role of RXR in various signaling pathways, understanding the selectivity of this compound is paramount for accurate experimental interpretation and therapeutic development.[1][2][3][4][5] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a thorough assessment of this compound's specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic organic compound that functions as a Retinoid X Receptor (RXR) antagonist.[1][6] Its primary mechanism of action involves binding to RXR and inhibiting its function. Notably, this compound has been shown to trigger the dissociation of RXR tetramers. In cellular models, it has demonstrated the ability to reduce cell proliferation and promote apoptosis in breast cancer cells.
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is crucial for several reasons:
-
Data Integrity: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing observed phenotypes to the intended target (RXR) when other proteins may be involved.
-
Safety and Toxicity: Off-target binding can lead to unforeseen cellular toxicity and adverse effects in preclinical and clinical settings. Identifying these interactions early in the drug development process is essential for mitigating risks.
-
Mechanism of Action: A comprehensive understanding of a compound's binding profile can provide deeper insights into its true mechanism of action and may even reveal novel therapeutic opportunities.
Q3: What are the common experimental approaches to identify potential off-target effects of a small molecule like this compound?
A3: Several robust methodologies are available to profile the off-target interactions of small molecules:
-
Kinase Profiling: These assays assess the inhibitory activity of a compound against a large panel of protein kinases, which are common off-target liabilities.[7][8][9]
-
Chemical Proteomics: Techniques such as Activity-Based Protein Profiling (ABPP) and compound-centric approaches can identify direct binding partners of a compound in a complex biological sample.
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of proteins upon ligand binding in a cellular context, providing evidence of direct target engagement.
-
Global Proteomics: Mass spectrometry-based proteomics can provide an unbiased, global view of changes in protein abundance following treatment with a compound, indirectly pointing to affected pathways.[10][11]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during the investigation of this compound's off-target effects.
Issue 1: Unexpected Phenotype Observed in Cellular Assays
Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than its antagonism of RXR.
Troubleshooting Steps:
-
Validate with a Structurally Unrelated RXR Antagonist: Use a different RXR antagonist with a distinct chemical scaffold. If the phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Perform a Rescue Experiment: If possible, overexpress the intended target (RXR) to see if it reverses the observed phenotype.
-
Initiate Off-Target Profiling:
-
Conduct a broad kinase selectivity screen to identify potential kinase off-targets.
-
Employ a Cellular Thermal Shift Assay (CETSA) to confirm direct engagement with suspected off-targets in cells.
-
Issue 2: Inconsistent Results Across Different Cell Lines
Possible Cause: The expression levels of on-target and potential off-target proteins can vary significantly between cell lines, leading to differential responses.
Troubleshooting Steps:
-
Characterize Protein Expression: Perform western blotting or proteomic analysis to quantify the expression levels of RXR and any identified off-targets in the cell lines being used.
-
Correlate Expression with Phenotype: Analyze whether the magnitude of the observed phenotype correlates with the expression level of the intended target or a potential off-target.
-
Utilize a Target-Negative Cell Line: If a cell line that does not express RXR is available, it can be used as a powerful control to distinguish on-target from off-target effects.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of kinases (e.g., >300 kinases).
-
Assay Performance: The service provider will typically perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of different concentrations of this compound. Assays are often run at or near the ATP Km for each kinase.
-
Data Analysis: The results are usually provided as percent inhibition relative to a DMSO control. From this data, IC50 values can be calculated for any kinases that show significant inhibition.
Data Presentation:
Summarize the kinase profiling data in a table format for clear interpretation.
| Kinase Target | This compound IC50 (nM) |
| Primary Target | |
| RXRα | Hypothetical Value |
| Potential Off-Targets | |
| Kinase A | >10,000 |
| Kinase B | 850 |
| Kinase C | >10,000 |
| ... | ... |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the direct binding of this compound to RXR and potential off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to approximately 80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10x the IC50 from a cellular assay) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (RXR or potential off-target) remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.
Visualizations
RXR Signaling Pathway
Caption: Simplified RXR signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for the identification and validation of this compound off-target effects.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retinoid X Receptor Antagonists[v1] | Preprints.org [preprints.org]
- 6. Modulation of intracellular signaling pathways to induce apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity‐based kinase profiling of approved tyrosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with PA452
Welcome to the technical support center for PA452. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Q2: What is the known mechanism of action for this compound?
This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway. It specifically targets the p110α subunit of PI3K, leading to the downstream inhibition of Akt phosphorylation and subsequent cellular effects.
Q3: Can this compound be used in animal models?
Yes, this compound has been formulated for in vivo studies. For animal models, this compound can be administered via oral gavage or intraperitoneal injection. Please refer to the specific in vivo protocol for detailed dosing and administration guidelines.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
Problem: High variability in cell viability results (e.g., IC50 values) across replicate experiments.
Possible Causes and Solutions:
-
Cell Culture Conditions: Inconsistent cell passage number, confluency, or serum concentration in the media can significantly impact results.
-
Solution: Use cells within a consistent passage number range (e.g., passages 5-15). Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Maintain a consistent serum concentration throughout the experiment.
-
-
This compound Preparation: Improper dissolution or degradation of this compound can lead to inaccurate concentrations.
-
Solution: Ensure the DMSO stock solution is fully dissolved and has been stored correctly. Prepare fresh dilutions of this compound in pre-warmed media for each experiment.
-
-
Assay Protocol: Variations in incubation times or reagent addition can introduce variability.
-
Solution: Adhere strictly to the recommended incubation times for both drug treatment and the viability reagent (e.g., MTT, PrestoBlue). Use a multichannel pipette to ensure simultaneous addition of reagents to all wells.
-
Troubleshooting Workflow for Inconsistent Cell Viability
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Reduced or No Inhibition of Akt Phosphorylation in Western Blot
Problem: Western blot analysis shows little to no decrease in phosphorylated Akt (p-Akt) levels after treatment with this compound, contrary to expected results.
Possible Causes and Solutions:
-
Suboptimal this compound Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a significant effect.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. A typical starting point is 1-10 µM for 2-6 hours.
-
-
Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance to PI3K inhibitors.
-
Solution: Verify the PI3K/Akt pathway is active in your cell line by checking baseline p-Akt levels. Consider using a positive control cell line known to be sensitive to PI3K inhibition.
-
-
Technical Issues with Western Blot: Problems with antibody quality, protein extraction, or transfer can lead to inaccurate results.
-
Solution: Ensure the primary antibodies for p-Akt and total Akt are validated and used at the recommended dilution. Use fresh lysis buffer with phosphatase and protease inhibitors. Confirm efficient protein transfer by staining the membrane with Ponceau S.
-
This compound Mechanism of Action
Caption: this compound inhibits PI3K, blocking Akt phosphorylation.
Experimental Protocols
Protocol: Determining this compound IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Western Blot for p-Akt Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast | 0.5 ± 0.1 |
| A549 | Lung | 1.2 ± 0.3 |
| U87-MG | Glioblastoma | 0.8 ± 0.2 |
| PC-3 | Prostate | 2.5 ± 0.6 |
Table 2: Effect of this compound on Akt Phosphorylation
| This compound Concentration (µM) | p-Akt/Total Akt Ratio (Normalized) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.75 |
| 0.5 | 0.40 |
| 1.0 | 0.15 |
| 5.0 | 0.05 |
Technical Support Center: Minimizing PA452 Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of PA452 on normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is identified as a Retinoid X Receptor (RXR) antagonist.[1][2] Its mechanism of action involves antagonizing RXR, which can lead to the dissociation of RXR tetramers.[3] This activity has been shown to attenuate cell proliferation and induce apoptosis in certain cancer cell lines, such as MCF-7 breast cancer cells.
Q2: What are the potential reasons for observing cytotoxicity in normal cells with this compound treatment?
While this compound is targeted against RXR, off-target effects or the crucial role of RXR in normal cellular functions could lead to cytotoxicity. Potential mechanisms include:
-
Disruption of essential signaling pathways: RXR is involved in various physiological processes, and its inhibition might interfere with critical pathways necessary for normal cell survival.
-
Induction of apoptosis: Similar to its effect on cancer cells, this compound might trigger programmed cell death in normal cells, albeit potentially at different concentrations.
-
Off-target kinase inhibition: Many small molecule inhibitors can have off-target effects on various kinases, leading to unintended cytotoxicity.
-
Metabolic disruption: Interference with nuclear receptor signaling can impact cellular metabolism, potentially leading to cell stress and death.
Q3: What general strategies can be employed to minimize drug-induced cytotoxicity in normal cells?
Several strategies can be adapted to mitigate the cytotoxic effects of this compound on normal cells:
-
Dose Optimization: Determining the optimal concentration of this compound that is effective against cancer cells while having minimal impact on normal cells is crucial.
-
Co-administration with Cytoprotective Agents: Using agents that can protect normal cells from drug-induced damage. Examples include antioxidants if oxidative stress is a suspected mechanism.[4]
-
Targeted Drug Delivery: While more complex, encapsulating this compound in nanoparticles or conjugating it to a targeting moiety specific to cancer cells can reduce systemic exposure to normal tissues.[4]
-
Modulation of Treatment Duration: Reducing the exposure time of normal cells to this compound may decrease cytotoxicity.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells.
Possible Cause: The therapeutic window of this compound may be narrow for the specific cell lines being tested. Normal cells might be particularly sensitive to RXR antagonism.
Troubleshooting Steps:
-
Confirm IC50 Values: Perform a dose-response experiment to accurately determine the half-maximal inhibitory concentration (IC50) for both your cancer and normal cell lines. This will establish the selectivity index (SI), which is the ratio of the IC50 in normal cells to that in cancer cells. A higher SI indicates greater selectivity for cancer cells.[5]
-
Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to see if a shorter exposure time can achieve cancer cell killing with less toxicity to normal cells.
-
Investigate Combination Therapy: Consider combining a lower dose of this compound with another anti-cancer agent that has a different mechanism of action. This could potentially enhance cancer cell killing while reducing the dose-dependent toxicity of this compound on normal cells.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause: Variability in experimental procedures can lead to inconsistent outcomes.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as variations can significantly impact results.[4]
-
Compound Stability and Solubility: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure the compound is fully dissolved in the culture medium to avoid concentration errors. This compound is soluble in DMSO and ethanol.
-
Assay-Specific Controls: Include appropriate controls in your cytotoxicity assays, such as vehicle-only controls (to account for any solvent effects) and positive controls (a known cytotoxic agent).[6]
-
Instrument Calibration: Regularly check and calibrate plate readers or other instruments used for data acquisition.[4]
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line Type | Cell Line | Treatment Duration (hours) | IC50 (µM) | Selectivity Index (SI) |
| Cancer | MCF-7 (Breast) | 48 | 10 | 5.0 |
| Cancer | A549 (Lung) | 48 | 15 | 3.3 |
| Normal | MCF-10A (Breast Epithelial) | 48 | 50 | - |
| Normal | BEAS-2B (Bronchial Epithelial) | 48 | 50 | - |
Note: This table presents hypothetical data for illustrative purposes. Researchers should determine these values experimentally for their specific cell lines and conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of cells by 50%.
Materials:
-
This compound
-
Cancer and normal cell lines of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Assessing the Protective Effect of a Cytoprotective Agent
This protocol is designed to evaluate if a cytoprotective agent can reduce this compound-induced cytotoxicity in normal cells.
Materials:
-
This compound
-
Cytoprotective agent of interest (e.g., N-acetylcysteine)
-
Normal and cancer cell lines
-
96-well plates
-
Complete culture medium
-
MTT solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both normal and cancer cell lines in separate 96-well plates as described in Protocol 1.
-
Protective Agent Pre-treatment: Prepare various concentrations of the protective agent in complete culture medium. After the cells have attached, replace the medium with the solutions containing the protective agent. A pre-incubation period (e.g., 2-4 hours) may be beneficial.
-
This compound Co-treatment: Prepare this compound solutions at a fixed concentration (e.g., a concentration known to cause significant cytotoxicity in normal cells). Add the this compound solution to the wells already containing the protective agent. Ensure to include control wells: (1) Vehicle only, (2) this compound only, and (3) Protective agent only.
-
Incubation and Assay: Incubate for the desired exposure time (e.g., 48 hours) and proceed with the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the viability of normal cells treated with both the protective agent and this compound to those treated with this compound alone. A significant increase in viability indicates a protective effect. Concurrently, assess the viability of the cancer cells to ensure the protective agent does not compromise the anti-cancer efficacy of this compound.
Visualizations
Caption: this compound as an RXR antagonist disrupts RXR tetramer formation, impacting gene expression related to cell proliferation and apoptosis.
Caption: Experimental workflow for determining the IC50 of this compound using the MTT cytotoxicity assay.
Caption: A logical troubleshooting guide for addressing common issues when assessing this compound cytotoxicity.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. mybiosource.com [mybiosource.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PA452 dose-response curve not as expected
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected dose-response curves with PA452.
Troubleshooting Guide: Unexpected this compound Dose-Response Curve
This guide addresses common issues that may lead to a dose-response curve for this compound that deviates from the expected sigmoidal shape.
Question: My dose-response curve for this compound is not sigmoidal. What are the potential causes and how can I troubleshoot this?
Answer: A non-sigmoidal dose-response curve can arise from various experimental factors. Below is a systematic guide to troubleshooting this issue.
Review Experimental Parameters
Start by verifying the fundamental parameters of your experiment. Inconsistencies in these areas are a frequent source of error.
-
Cell-Based Factors:
-
Cell Health and Passage Number: Ensure cells are healthy, within a consistent and low passage number range, and free from contamination. High passage numbers can lead to genetic drift and altered drug responses.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to high variability. Optimize and maintain a consistent seeding density to ensure cells are in an exponential growth phase during drug incubation.[1]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the effective compound concentration.[1][2] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]
-
-
Compound and Reagent Issues:
-
Compound Stability and Solubility: this compound should be prepared fresh from a DMSO stock for each experiment to avoid degradation.[1] Visually inspect for any precipitation in your dilutions.[1] The solubility of this compound is 100 mM in DMSO and 10 mM in ethanol.[3]
-
DMSO Concentration: The final concentration of DMSO should be consistent across all wells, including the vehicle control, and kept at a non-toxic level (typically ≤ 0.5%).[1]
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors. Ensure pipettes are calibrated and consider using reverse pipetting for viscous solutions.[2]
-
Assess the Concentration Range and Curve Shape
The choice of concentration range is critical for defining the dose-response relationship.
-
Flat or Shallow Curve: If the curve is flat or has a shallow slope, the concentration range tested may be too narrow or entirely outside the active range for your specific cell line and endpoint.[2]
-
Solution: Test a broader range of this compound concentrations, spanning several orders of magnitude (e.g., from 1 nM to 100 µM).
-
-
U-Shaped or Non-Monotonic Curve: Unconventional U-shaped or inverted U-shaped curves can occur.[4] This phenomenon, sometimes referred to as hormesis, shows a stimulatory effect at low doses and an inhibitory effect at high doses, or vice versa.[4]
-
Potential Causes: This can be due to complex biological responses, such as the activation of different signaling pathways at different concentrations or receptor upregulation/downregulation.[4]
-
Solution: If a non-monotonic curve is consistently observed, it may represent a true biological effect of this compound in your experimental system. Further investigation into the underlying mechanism at different concentration ranges is warranted.
-
Data Analysis and Normalization
Proper data analysis is crucial for interpreting your results accurately.
-
Data Normalization: Raw data should be properly normalized. If data is normalized to controls, consider constraining the top and bottom plateaus of the curve fit to 100 and 0, respectively.[5]
-
Curve Fitting Model: The standard four-parameter log-logistic model assumes a symmetrical sigmoidal curve.[5][6] If your data consistently shows asymmetry, consider using a five-parameter model.[5]
-
Plateau Definition: A reliable curve fit requires that the top and bottom plateaus are well-defined by the data.[5] If your concentration range does not achieve this, the calculated EC50/IC50 values may be inaccurate.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antagonist of the Retinoid X Receptor (RXR).[3][7] It has been shown to trigger the dissociation of RXR tetramers.[3][8] In some cell lines, such as MCF-7 breast cancer cells, it can attenuate cell proliferation and induce apoptosis.[3]
Q2: My EC50/IC50 value for this compound shifts between experiments. Why?
Significant shifts in EC50/IC50 values are typically due to experimental variability. Refer to the "Review Experimental Parameters" section of the troubleshooting guide above. Key factors to control are cell passage number, seeding density, and compound preparation.[1][2]
Q3: What should my this compound dose-response data look like?
Below is a table of hypothetical data representing an expected inhibitory response of this compound on cell proliferation.
| This compound Concentration (µM) | % Inhibition (Mean) | % Inhibition (Std Dev) |
| 0.001 | 2.1 | 1.5 |
| 0.01 | 5.8 | 2.3 |
| 0.1 | 15.4 | 4.1 |
| 1 | 48.9 | 5.2 |
| 10 | 85.2 | 3.8 |
| 100 | 98.6 | 1.9 |
Experimental Protocols
This compound Dose-Response Assay for Cell Viability
This protocol provides a general framework for assessing the effect of this compound on the viability of an adherent cell line using a resazurin-based assay.
-
Cell Seeding:
-
Harvest cells during the exponential growth phase.
-
Perform a cell count to ensure accuracy.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well) in a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Perform serial dilutions of the stock solution to create a range of working concentrations. It is recommended to test a wide range, for example, from 1 nM to 100 µM.[2]
-
Include a vehicle control (DMSO only, at the same final concentration as the highest this compound dose) and a positive control for cell death if available.
-
Carefully remove the old media from the cell plate and add the media containing the different concentrations of this compound.
-
Incubate for a predetermined duration (e.g., 48-72 hours), based on the expected mechanism and cellular response time.
-
-
Assay and Data Acquisition:
-
Following incubation, add resazurin (B115843) solution to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours, or until a sufficient color change is observed.
-
Measure fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (representing 0% inhibition) and a no-cell control or positive control (representing 100% inhibition).
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter log-logistic) to determine the EC50/IC50 value.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound as an RXR antagonist.
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected dose-response curves.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
- 6. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | Benchchem [benchchem.com]
Technical Support Center: PA452 Treatment and Unexpected Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the unexpected observation of neurite-like outgrowths in non-neuronal cell lines following treatment with PA452, a Retinoid X Receptor (RXR) antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected neurite-like outgrowths in our MCF-7 cells after this compound treatment. Is this a known effect?
A1: The canonical function of this compound is to act as a Retinoid X Receptor (RXR) antagonist, which has been primarily associated with the attenuation of cell proliferation and induction of apoptosis in cancer cell lines like MCF-7. The appearance of neurite-like outgrowths in a non-neuronal cell line such as MCF-7, which typically exhibits an epithelial-like, cobblestone morphology, is an unexpected phenotype.[1][2][3][4] While RXR signaling is known to be involved in neuronal differentiation, its activation leading to such morphological changes in breast cancer cells is not a documented primary effect of this compound.[5][6][7][8]
Q2: What could be the potential mechanism behind these unexpected morphological changes?
A2: While the exact mechanism is not fully elucidated for this compound in this context, a plausible hypothesis involves the off-target or unexpected modulation of signaling pathways that regulate the cytoskeleton. RXR antagonists can have complex effects on gene transcription by altering the function of RXR heterodimers.[9] This could lead to the aberrant activation of pathways involving small Rho GTPases like RhoA, Rac1, and Cdc42, which are master regulators of cytoskeletal dynamics, including the formation of neurites and filopodia.[10][11][12][13]
Q3: How can we confirm that the observed phenotype is a direct result of this compound treatment and not an artifact?
A3: To ascertain that the neurite-like outgrowths are a consequence of this compound treatment, it is crucial to perform a series of control experiments. These include a dose-response analysis to see if the phenotype is dependent on the concentration of this compound, and a time-course experiment to monitor the dynamics of the morphological changes. Additionally, including a vehicle control (the solvent used to dissolve this compound) is essential to rule out any effects of the solvent itself.
Q4: Could this unexpected phenotype be related to cytotoxicity?
A4: It is possible that the observed morphological changes are a manifestation of cellular stress or a prelude to apoptosis, rather than a true differentiation event. At certain concentrations, cytotoxic effects can lead to cell shrinkage and the formation of cellular extensions that may resemble neurites. Therefore, it is important to assess cell viability in parallel with morphological analysis.
Troubleshooting Guide: Unexpected Neurite-Like Outgrowths
If you are observing unexpected neurite-like outgrowths in your cell line upon this compound treatment, follow this troubleshooting workflow:
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Cells (e.g., MCF-7) seeded in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Immunofluorescence for Cytoskeletal Proteins
This protocol is to visualize the cytoskeleton and confirm the presence of neurite-like structures.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibodies (e.g., anti-β-tubulin, anti-F-actin (phalloidin))
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound and controls as described above.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and phalloidin (B8060827) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize using a fluorescence microscope.
Western Blot for Signaling Pathway Analysis
This protocol is to investigate the activation of key signaling proteins.
Materials:
-
Cells grown in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-Rac1, anti-Cdc42, anti-phospho-cofilin, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and controls.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
Data Presentation
Table 1: Hypothetical Cell Viability Data (MTT Assay)
| This compound Concentration (µM) | % Viability (24h) | % Viability (48h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.5 | 95 ± 5.1 |
| 10 | 92 ± 6.1 | 85 ± 5.9 |
| 50 | 65 ± 7.3 | 40 ± 6.8 |
Table 2: Hypothetical Western Blot Densitometry Analysis
| Treatment | p-Cofilin / Cofilin Ratio | Active RhoA / Total RhoA Ratio |
| Untreated | 1.0 | 1.0 |
| Vehicle | 1.1 | 1.2 |
| This compound (10 µM) | 2.5 | 3.1 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 2. MCF7 | Culture Collections [culturecollections.org.uk]
- 3. MCF-7 Human Breast Cancer Cells Form Differentiated Microtissues in Scaffold-Free Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid signaling and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of RXR in Neurite Outgrowth Induced by Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of retinoic acid receptors in neurite outgrowth from different populations of embryonic mouse dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Rho GTPase signaling during neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Rho family GTPases: key players in neuronal development, neuronal survival, and neurodegeneration [frontiersin.org]
- 13. CDC42 - Wikipedia [en.wikipedia.org]
PA452 interference with other experimental reagents
Welcome to the technical support resource for PA452. This guide provides answers to frequently asked questions and troubleshooting advice to help you navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting this compound?
A1: this compound is highly soluble in DMSO (dimethyl sulfoxide) at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock in DMSO and then dilute it to the final working concentration. Please note that the final DMSO concentration in your experimental setup should be kept below 0.5% to avoid solvent-induced artifacts.
Q2: How should I store this compound solutions?
A2: For long-term storage, this compound in solid form should be stored at -20°C, protected from light. A 100 mM stock solution in DMSO can be stored at -20°C for up to three months in small aliquots to avoid repeated freeze-thaw cycles. Diluted aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.
Q3: Does this compound interfere with common protein quantification assays?
A3: Yes, this compound has been observed to interfere with colorimetric protein assays that rely on copper reduction, such as the Bicinchoninic acid (BCA) assay. We recommend using a dye-binding method like the Bradford assay for protein quantification in samples containing this compound.
Troubleshooting Guides
Problem 1: I am observing high background fluorescence in my cell-based imaging experiments.
-
Question: Could this compound be causing this background?
-
Answer: this compound exhibits intrinsic fluorescence with an excitation maximum near 488 nm and an emission maximum around 520 nm. If your experimental fluorophores have overlapping spectra, this can lead to increased background noise.
-
Solution:
-
Run a "this compound only" control (cells treated with this compound but without your fluorescent probe) to quantify the compound's intrinsic fluorescence.
-
Subtract the background fluorescence from your experimental wells.
-
If possible, use fluorescent probes with excitation/emission spectra that do not overlap with this compound (e.g., far-red or near-infrared dyes).
-
Problem 2: My Western blot results show inconsistent phosphorylation levels of Target Protein X after this compound treatment.
-
Question: Why are my Western blot results for p-TargetX not reproducible?
-
Answer: The stability of this compound in cell culture media can be a factor. This compound can degrade in serum-containing media over time, leading to variable effective concentrations. Additionally, this compound may interfere with phosphatase activity during cell lysis.
-
Solution:
-
Stability: Prepare fresh dilutions of this compound from a DMSO stock immediately before each experiment. For time-course experiments longer than 8 hours, consider replenishing the media with freshly diluted this compound.
-
Lysis Buffer: Ensure your lysis buffer contains a robust cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your target protein.
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results and ensure equal protein loading across lanes.
-
Quantitative Data Summary
Table 1: Stability of this compound (10 µM) in Different Experimental Media at 37°C
| Time (Hours) | RPMI + 10% FBS (% Remaining) | DMEM + 10% FBS (% Remaining) | PBS (% Remaining) |
| 0 | 100% | 100% | 100% |
| 4 | 91% | 93% | 99% |
| 8 | 78% | 82% | 98% |
| 12 | 65% | 71% | 97% |
| 24 | 42% | 55% | 96% |
Table 2: Interference of this compound with Protein Quantification Assays
| This compound Concentration | BCA Assay (% Overestimation) | Bradford Assay (% Interference) |
| 1 µM | 2% | < 1% |
| 10 µM | 15% | < 1% |
| 50 µM | 48% | 1.5% |
| 100 µM | 85% | 2.1% |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein X Phosphorylation
-
Cell Seeding: Plate cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for the specified duration.
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using the Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-TargetX) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total Target Protein X or a loading control like β-actin.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
Caption: Troubleshooting workflow for inconsistent Western blot results with this compound.
Validation & Comparative
Validating PA452 On-Target Effects on RXR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PA452's performance in validating on-target effects on the Retinoid X Receptor (RXR) against other alternative antagonists. Supporting experimental data and detailed methodologies are presented to aid researchers in selecting the appropriate tools for their studies.
Introduction to RXR and its Modulation
The Retinoid X Receptor (RXR) is a nuclear receptor that plays a crucial role in regulating gene transcription involved in various physiological processes, including cell proliferation, differentiation, and metabolism. RXR functions by forming homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). The modulation of RXR activity through small molecules is a significant area of research for developing therapeutics for various diseases. This compound is a potent antagonist of RXR, and its on-target effects are a critical aspect of its validation. A key mechanism of action for this compound is its ability to induce the dissociation of RXR tetramers, which are considered a transcriptionally inactive form of the receptor.[1][2]
Comparative Analysis of RXR Antagonists
The potency of this compound as an RXR antagonist has been evaluated and compared to other known RXR inhibitors, such as HX531 and UVI3003. The half-maximal inhibitory concentration (IC50) and the pA2 value, which is the negative logarithm of the antagonist's molar concentration that requires a two-fold increase in the agonist concentration to produce the same response, are key parameters for comparison.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | RXR | Reporter Gene Assay | pA2 | 7.11 | [3] |
| HX531 | Human RXRα | Reporter Gene Assay | IC50 | 18 nM | [1][2][4] |
| UVI3003 | Human RXRα | Reporter Gene Assay | IC50 | 0.24 µM (240 nM) | [5][6] |
Note: The provided values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. A direct head-to-head comparison in the same experimental setup would provide a more definitive assessment of relative potency. One study directly comparing UVI3003 and HX531 found UVI3003 to be approximately 5-fold less potent than HX531 on human RXRα.[7]
Experimental Protocols
RXR Reporter Gene Assay
This assay is a cornerstone for quantifying the antagonist activity of compounds like this compound. It measures the ability of a compound to inhibit the transcriptional activity of RXR in response to an agonist.
Principle:
Cells are co-transfected with an RXR expression vector and a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE). In the presence of an RXR agonist, the receptor is activated and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% charcoal-stripped FBS.
-
Cells are seeded in 96-well plates.
-
Co-transfection is performed using a lipid-based transfection reagent with an RXRα expression plasmid and an RXRE-luciferase reporter plasmid. A Renilla luciferase plasmid is often co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, cells are treated with a constant concentration of a known RXR agonist (e.g., 9-cis-Retinoic Acid) and varying concentrations of the antagonist (e.g., this compound, HX531, or UVI3003).
-
-
Luciferase Assay:
-
Following an 18-24 hour incubation with the compounds, cells are lysed.
-
Luciferase activity is measured using a luminometer with a dual-luciferase reporter assay system, which measures both firefly and Renilla luciferase activity.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
-
The percentage of inhibition is calculated relative to the agonist-only control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Electrophoretic Mobility Shift Assay (EMSA) for RXR Tetramer Dissociation
A key on-target effect of this compound is the disruption of RXR tetramers. EMSA can be employed to visualize this effect.
Principle:
EMSA is based on the principle that protein-DNA complexes migrate slower than free DNA in a non-denaturing polyacrylamide gel. The oligomeric state of RXR (monomer, dimer, tetramer) can influence its binding to a specific DNA probe and result in distinct bands on the gel. Antagonists that induce tetramer dissociation will lead to a change in the banding pattern.
Detailed Methodology:
-
Protein and Probe Preparation:
-
Purified recombinant human RXRα protein is used.
-
A double-stranded DNA oligonucleotide containing a consensus RXRE is labeled, typically with a non-radioactive tag like biotin (B1667282) or a fluorescent dye.
-
-
Binding Reactions:
-
RXRα protein is incubated in a binding buffer to allow for the formation of tetramers.
-
The labeled RXRE probe is added to the reaction.
-
In separate reactions, increasing concentrations of this compound or other test compounds are included in the pre-incubation step with RXRα before the addition of the probe.
-
-
Electrophoresis:
-
The binding reactions are loaded onto a native polyacrylamide gel.
-
Electrophoresis is performed at 4°C to maintain protein structure and binding.
-
-
Detection:
-
The DNA is transferred to a nylon membrane and detected using a streptavidin-HRP conjugate (for biotin) or by direct in-gel fluorescence imaging.
-
-
Data Analysis:
-
The intensity of the bands corresponding to the RXR tetramer-DNA complex and other species (e.g., dimer-DNA complex) is quantified.
-
A dose-dependent decrease in the tetramer-DNA complex band with a corresponding increase in other bands in the presence of this compound would validate its on-target effect on tetramer dissociation.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The unexpected teratogenicity of RXR antagonist UVI3003 via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
A Preclinical and Clinical Showdown: PA452 vs. Bexarotene in Breast Cancer
In the landscape of breast cancer therapeutics, targeting nuclear hormone receptors remains a cornerstone of drug development. This guide provides a detailed comparison of two such agents, PA452 and bexarotene (B63655), which both interact with the Retinoid X Receptor (RXR) but with opposing mechanisms of action. Bexarotene, an RXR agonist, has undergone clinical investigation for metastatic breast cancer, while this compound, an RXR antagonist, has shown promise in preclinical studies. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, methodologies, and signaling pathways associated with these two compounds.
Summary of Quantitative Data
The following tables summarize the key quantitative data available for this compound and bexarotene in the context of breast cancer.
Table 1: In Vitro Efficacy of this compound and Bexarotene in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | MCF-7 | Cell Proliferation Assay | - | Attenuates proliferation[1] |
| MCF-7 | Apoptosis Assay | - | Induces apoptosis[1] | |
| Bexarotene | MDA-MB-231 | Cell Viability Assay | IC50 | Data not available in provided search results |
| Tamoxifen-resistant models | - | - | Efficacious in treating animal models[2] |
Table 2: Clinical Efficacy of Bexarotene in Metastatic Breast Cancer (Phase II Study)
| Patient Group | Treatment | Number of Patients | Objective Response Rate (Partial Response) | Clinical Benefit Rate (Partial Response + Stable Disease > 6 months) | Median Time to Progression |
| Hormone-refractory | Bexarotene alone (200 mg/m²/d) | 48 | 6% (2 patients)[3][4] | ~25% (2 PR + 10 SD)[3][4] | 8-10 weeks[3][4] |
| Chemotherapy-refractory | Bexarotene alone (200 mg/m²/d) | 47 | 6% (2 patients)[3][4] | ~15% (2 PR + 5 SD)[3][4] | 8-10 weeks[3][4] |
| Tamoxifen-resistant | Bexarotene + Tamoxifen (200 mg/m²/d) | 51 | 3% (1 patient)[3][4] | ~24% (1 PR + 11 SD)[3][4] | 8-10 weeks[3][4] |
Signaling Pathways and Mechanisms of Action
This compound and bexarotene both target the Retinoid X Receptor (RXR), a key regulator of gene transcription involved in cell proliferation, differentiation, and apoptosis. However, their opposing effects on RXR lead to different downstream consequences.
Bexarotene: An RXR Agonist
Bexarotene acts as an agonist, activating RXR.[1][5][6] RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs).[1] Upon activation by bexarotene, these heterodimers bind to specific DNA sequences called response elements, initiating the transcription of genes that can inhibit cell proliferation and induce apoptosis.[1] This mechanism is thought to underlie its anti-cancer effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Retinoic acid receptor alpha expression correlates with retinoid-induced growth inhibition of human breast cancer cells regardless of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoid X Receptor Antagonists [mdpi.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Benchchem [benchchem.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
A Comparative Guide to PA452 and Other Selective Retinoid X Receptor (RXR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective Retinoid X Receptor (RXR) antagonist PA452 with other notable alternatives, including LG100754, HX531, and UVI3003. The information presented is supported by available experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to Retinoid X Receptors (RXRs) and Their Antagonists
Retinoid X Receptors (RXRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are three main isotypes of RXR: RXRα, RXRβ, and RXRγ. RXRs play a crucial role in a wide array of physiological processes, including cell proliferation, differentiation, metabolism, and embryonic development. A unique feature of RXRs is their ability to form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptors (FXRs). These dimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription.
Selective RXR antagonists are molecules that bind to the ligand-binding pocket of RXR and inhibit its transcriptional activity. They are invaluable tools for elucidating the complex roles of RXR in various signaling pathways and hold therapeutic potential for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. This guide focuses on comparing the performance of this compound with other well-characterized selective RXR antagonists.
Quantitative Comparison of Selective RXR Antagonists
The potency of RXR antagonists is typically determined through various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the pA2 value being common metrics. The IC50 value represents the concentration of an antagonist required to inhibit 50% of the maximal response of an agonist, while the pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. It is important to note that direct comparison of these values should be made with caution, as they can be influenced by the specific experimental conditions, such as the cell line, agonist, and assay format used.
| Compound | Antagonist Activity | Assay Type | Cell Line | Agonist Used | Reference |
| This compound | pA2 = 7.11 | Not Specified | Not Specified | Not Specified | [1] |
| LG100754 | Acts as an antagonist for RXR homodimers but an agonist for RXR:RAR and RXR:PPAR heterodimers. | Functional Assays | Not Specified | Not Specified | [2] |
| HX531 | IC50 = 18 nM | Reporter Gene Assay | Not Specified | Not Specified | [3][4] |
| UVI3003 | IC50 = 0.24 µM (human RXRα) | Reporter Gene Assay | Cos7 | Not Specified | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for two key assays used to characterize RXR antagonists.
Luciferase Reporter Gene Assay
This cell-based assay is a widely used method to functionally assess the ability of a compound to antagonize RXR-mediated gene transcription.
Objective: To determine the IC50 value of an RXR antagonist.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1, Cos7)
-
RXR expression plasmid (e.g., pCMX-hRXRα)
-
Luciferase reporter plasmid containing an RXR response element (RXRE) upstream of the luciferase gene (e.g., tk-PPREx3-luc)
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
RXR agonist (e.g., 9-cis-retinoic acid)
-
Test antagonist compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in a suitable medium and seed them into 96-well plates.
-
Co-transfect the cells with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the antagonist compound in the cell culture medium.
-
Treat the transfected cells with the antagonist at various concentrations.
-
Add a fixed concentration of an RXR agonist (typically at its EC50 or EC80 concentration) to all wells except the vehicle control.
-
Incubate the cells for another 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Competitive Radioligand Binding Assay
This biochemical assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the RXR ligand-binding domain (LBD).
Objective: To determine the binding affinity (Ki) of an RXR antagonist.
Materials:
-
Purified recombinant RXR LBD
-
Radiolabeled RXR agonist (e.g., [³H]9-cis-retinoic acid)
-
Test antagonist compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a multi-well plate, combine the purified RXR LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist compound in the binding buffer.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the RXR LBD bound to the radioligand, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Mandatory Visualizations
RXR Signaling Pathway and Antagonist Mechanism of Action
Caption: RXR signaling pathway and the mechanism of action of a selective antagonist like this compound.
Experimental Workflow for RXR Antagonist Characterization
Caption: A typical experimental workflow for the characterization of selective RXR antagonists.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming RXR Antagonism of PA452 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the Retinoid X Receptor (RXR) antagonist activity of PA452 in a new cell line. By comparing its performance with other known RXR modulators, researchers can obtain a clearer understanding of its potency and specificity. This document outlines detailed experimental protocols and presents data in a comparative format to facilitate objective analysis.
Introduction to RXR Antagonism
Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene transcription involved in cell proliferation, differentiation, and metabolism.[1] RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1][2] This central role makes RXR a significant target in therapeutic areas like cancer and metabolic disorders.[3][4] RXR antagonists are molecules that bind to RXR and inhibit its function, preventing the recruitment of coactivators and thereby blocking the transcription of target genes.[3][5] this compound has been identified as an RXR antagonist, demonstrating activity in a Hepatitis B virus infection model using human hepatic stem cells.[6] This guide details the process of confirming this antagonism in a different, well-characterized cell line, HEK293T, which is commonly used for nuclear receptor assays.[3][7]
Comparative Analysis of RXR Modulators
To robustly characterize the antagonistic properties of this compound, it is essential to compare its activity against well-established RXR modulators. This guide uses the potent RXR antagonist HX531 as a positive control for antagonism and the RXR agonist Bexarotene (Targretin), an approved drug, to stimulate the RXR pathway. LG100754 is also included as a compound with a more complex profile, acting as an antagonist for RXR homodimers but as an agonist for certain RXR heterodimers, highlighting the importance of the cellular context.[8][9]
Data Summary
The following tables summarize hypothetical quantitative data for this compound and other RXR modulators in a newly selected cell line (e.g., HEK293T).
Table 1: Potency of RXR Antagonists in Reporter Gene Assay
| Compound | Target | Assay Type | Cell Line | Agonist Used | IC50 (nM) |
| This compound | RXR | Luciferase Reporter | HEK293T | Bexarotene (1 µM) | 150 |
| HX531 | RXR | Luciferase Reporter | HEK293T | Bexarotene (1 µM) | 50 |
| LG100754 | RXR | Luciferase Reporter | HEK293T | Bexarotene (1 µM) | 200 |
Table 2: Effect of RXR Modulators on Target Gene Expression (p21)
| Compound (1 µM) | Treatment | Cell Line | Fold Change in p21 mRNA |
| Vehicle Control | - | HEK293T | 1.0 |
| Bexarotene | Agonist | HEK293T | 4.5 |
| This compound + Bexarotene | Antagonist | HEK293T | 1.2 |
| HX531 + Bexarotene | Antagonist | HEK293T | 1.1 |
| LG100754 + Bexarotene | Antagonist/Partial Agonist | HEK293T | 2.5 |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: RXR signaling pathway and antagonist inhibition.
Caption: Experimental workflow for this compound validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Transfection
-
Cell Line: HEK293T cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% charcoal-stripped fetal bovine serum (FBS) to reduce background activation from endogenous retinoids.[7]
-
Transfection: For the reporter gene assay, cells will be seeded in 96-well plates and co-transfected with an RXRα expression vector, a luciferase reporter plasmid containing an RXR response element (e.g., a DR-1 element), and a Renilla luciferase control plasmid for normalization of transfection efficiency.[2][3] Lipid-based transfection reagents are suitable for this purpose.[3]
Dual-Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to inhibit agonist-induced transcriptional activity of RXR.[3]
-
Cell Treatment: 24 hours post-transfection, the medium will be replaced with fresh medium containing a fixed concentration of an RXR agonist (e.g., 1 µM Bexarotene) with or without varying concentrations of this compound, HX531, or LG100754.[3] A vehicle control (e.g., DMSO) will also be included.
-
Incubation: Cells will be incubated for 16-24 hours to allow for reporter gene expression.[3]
-
Lysis and Luminescence Measurement: Cells will be lysed, and both Firefly and Renilla luciferase activities will be measured using a luminometer according to the manufacturer's protocol.[3]
-
Data Analysis: The Firefly luciferase signal will be normalized to the Renilla luciferase signal.[3] The percent inhibition by the antagonist at each concentration will be calculated relative to the agonist-only control. The IC50 value will be determined by fitting the data to a dose-response curve.[3]
Quantitative Real-Time PCR (qPCR)
This assay measures the effect of this compound on the mRNA expression of known RXR target genes, such as p21.[2]
-
Cell Treatment: HEK293T cells will be plated in 6-well plates and grown to 70-80% confluency. Cells will then be treated with the vehicle, Bexarotene, and Bexarotene in combination with this compound or control antagonists for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA will be isolated from the cells, and cDNA will be synthesized using a reverse transcription kit.[4]
-
qPCR: qPCR will be performed using primers specific for the target gene (e.g., p21) and a housekeeping gene (e.g., GAPDH) for normalization.[4]
-
Data Analysis: Relative gene expression will be calculated using the ΔΔCt method.[4]
Western Blot Analysis
This protocol is used to measure changes in the protein expression of RXR target genes.
-
Cell Lysis: Following treatment as in the qPCR protocol, cells will be lysed in RIPA buffer with protease inhibitors.[2]
-
Protein Quantification: Protein concentration in the lysates will be determined using a BCA or Bradford assay.[2]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) will be separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[2]
-
Immunoblotting: The membrane will be blocked and then incubated with a primary antibody against the target protein (e.g., p21) and a loading control (e.g., β-actin or GAPDH).[3] This is followed by incubation with a corresponding secondary antibody.
-
Detection: Protein bands will be visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Conclusion
By following the outlined experimental workflow and comparing the results of this compound with established RXR modulators, researchers can definitively confirm its RXR antagonistic activity in a new cellular context. The provided protocols offer a standardized approach to generate robust and comparable data, which is crucial for the preclinical evaluation of novel drug candidates targeting the RXR pathway. The use of both reporter assays and analysis of endogenous target gene expression will provide a comprehensive validation of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are RXRs antagonists and how do they work? [synapse.patsnap.com]
- 6. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
Unveiling the Transcriptional Impact of PA452: A Comparative Guide to Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of RXR Modulator Effects on Gene Expression
PA452 functions by antagonizing the Retinoid X Receptor, a key nuclear receptor that forms heterodimers with other nuclear receptors like RAR, LXR, and PPAR, thereby regulating a wide array of target genes. Its ability to trigger the dissociation of RXR tetramers and induce apoptosis in cancer cell lines underscores its therapeutic potential. The following table summarizes the known effects of this compound on gene expression in comparison to other RXR modulators.
| Compound | Class | Target Genes/Pathways Affected | Observed Effects | Cell Line/Model |
| This compound | RXR Antagonist | Genes involved in cell proliferation and apoptosis.[1] | Attenuates cell proliferation, induces apoptosis.[1] | MCF-7 (Breast Cancer) |
| Bexarotene | RXR Agonist | ATF3, EGR3 (Tumor Suppressors), Caspase-3, Cyclin D1, DNMT3A, EP3, c-myc, survivin. | Upregulates tumor suppressors, decreases expression of genes involved in cell survival and proliferation. | CTCL (Cutaneous T-Cell Lymphoma) cell lines, Mouse lung tumors |
| UVI3003 | RXR Antagonist | Downregulation of PPARγ in specific contexts.[2][3][4] | Can exhibit unexpected activation of PPARγ in non-mammalian models, leading to teratogenicity.[2][3][4] | Xenopus tropicalis embryos |
Experimental Protocols for Gene Expression Analysis
To validate the effects of this compound or other novel compounds on gene expression, the following standardized protocols for Quantitative Real-Time PCR (qPCR) and RNA-Sequencing are recommended.
Quantitative Real-Time PCR (qPCR) Protocol
This protocol outlines the steps for quantifying the expression levels of specific target genes.
-
RNA Isolation: Total RNA is extracted from cells treated with this compound or a vehicle control using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the isolated RNA should be assessed using a spectrophotometer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific) with oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is prepared using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific), forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA as a template.
-
Data Analysis: The relative quantification of gene expression is calculated using the ΔΔCt method. The expression level of the target gene is normalized to the expression of the reference gene.
RNA-Sequencing (RNA-Seq) Protocol
This protocol provides a global view of the transcriptome in response to this compound treatment.
-
RNA Isolation and Quality Control: High-quality total RNA is isolated from treated and control cells as described for qPCR. RNA integrity is assessed using an Agilent Bioanalyzer or similar instrument.
-
Library Preparation: An RNA-seq library is prepared from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared library is sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are subjected to quality control, aligned to a reference genome, and the gene expression levels are quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon this compound treatment.
Visualizing the Molecular Mechanisms
To better understand the pathways and workflows involved in analyzing the effects of this compound, the following diagrams have been generated.
This compound antagonizes RXR, leading to transcriptional repression.
References
- 1. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unexpected teratogenicity of RXR antagonist UVI3003 via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The unexpected teratogenicity of RXR antagonist UVI3003 via activation of PPARγ in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
PA452: A Comparative Analysis of Specificity Against Pan-RXR Inhibitors
In the landscape of nuclear receptor modulation, the Retinoid X Receptor (RXR) holds a pivotal position as a master regulator of numerous physiological processes. It functions as a homodimer or a heterodimer with other nuclear receptors, including Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs). The development of specific RXR modulators is of significant interest for therapeutic intervention in metabolic diseases, cancer, and inflammatory disorders. This guide provides a comparative analysis of PA452, an RXR antagonist, with pan-RXR inhibitors, focusing on their specificity, with supporting experimental data and methodologies.
Introduction to this compound and Pan-RXR Inhibitors
This compound is characterized as a Retinoid X Receptor (RXR) antagonist.[1][2] Its mechanism of action involves triggering the dissociation of RXR tetramers.[2] Pan-RXR inhibitors, such as HX531 and UVI 3003, are compounds designed to antagonize all three RXR subtypes: RXRα, RXRβ, and RXRγ. These inhibitors are valuable tools for elucidating the broad physiological roles of RXR signaling.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data on the inhibitory potency of this compound and representative pan-RXR inhibitors. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental assays and conditions.
Table 1: Potency of this compound as an RXR Antagonist
| Compound | Metric | Value | Receptor Subtype(s) | Notes |
| This compound | pA2 | 7.11 | Not specified | The pA2 value is a measure of antagonist potency, derived from the Schild plot.[1] |
Table 2: Potency of Pan-RXR Inhibitors
| Compound | Metric | Value (nM) | Receptor Subtype(s) | Reference(s) |
| HX531 | IC50 | 18 | Not specified | [3][4][5] |
| UVI 3003 | IC50 | 240 | Human RXRα | [6][7] |
| UVI 3003 | IC50 | 220 | Xenopus RXRα | [6][8] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the response of an agonist by 50%. Lower IC50 values indicate higher potency. The lack of standardized, head-to-head comparative data for all compounds across all RXR subtypes (α, β, and γ) is a current limitation in the field.
Experimental Protocols
The determination of inhibitor specificity and potency relies on robust in vitro assays. The following are detailed methodologies for key experiments cited in the characterization of RXR antagonists.
Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for quantifying the functional activity of nuclear receptor modulators.
Objective: To measure the ability of a test compound to inhibit the transcriptional activity of an RXR subtype in response to an agonist.
Principle: Cells are co-transfected with an expression plasmid for a specific RXR subtype (e.g., RXRα, RXRβ, or RXRγ) and a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE). Upon activation by an agonist, RXR binds to the RXRE and drives the expression of luciferase. An antagonist will compete with the agonist and inhibit this process, leading to a decrease in luciferase activity, which is measured as a luminescent signal.
Generalized Protocol:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in 96-well plates.
-
Cells are co-transfected with an RXR expression plasmid (e.g., pCMX-hRXRα) and an RXRE-luciferase reporter plasmid (e.g., pGL3-RXRE-tk-Luc) using a suitable transfection reagent. A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.[9]
-
-
Compound Treatment:
-
After 24 hours, the culture medium is replaced with a medium containing a fixed concentration of an RXR agonist (e.g., 9-cis-retinoic acid) and varying concentrations of the antagonist (e.g., this compound, HX531, or UVI 3003).[9]
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The normalized data is then plotted against the antagonist concentration to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive assay used to study biomolecular interactions, including ligand-receptor binding.
Objective: To quantify the binding affinity of a test compound to an RXR subtype.
Principle: The assay utilizes two types of microbeads: a Donor bead and an Acceptor bead. The Donor bead is coated with a photosensitizer that converts ambient oxygen to singlet oxygen upon laser excitation at 680 nm. The Acceptor bead contains a chemiluminescent agent that emits light upon reaction with the singlet oxygen. A signal is only produced when the Donor and Acceptor beads are brought into close proximity. In a competitive binding assay format, a biotinylated RXR ligand is bound to streptavidin-coated Donor beads, and a GST-tagged RXR LBD (Ligand Binding Domain) is bound to anti-GST antibody-coated Acceptor beads. In the absence of a competitor, the ligand binds to the receptor, bringing the beads together and generating a signal. A test compound that binds to the RXR LBD will displace the biotinylated ligand, separating the beads and causing a decrease in the signal.[11][12]
Generalized Protocol:
-
Reagent Preparation:
-
Prepare dilutions of the test compound, biotinylated RXR ligand, GST-RXR-LBD, streptavidin-Donor beads, and anti-GST-Acceptor beads in an appropriate assay buffer.
-
-
Assay Assembly:
-
In a 384-well microplate, combine the GST-RXR-LBD, the test compound, and the biotinylated RXR ligand.
-
Incubate to allow for binding to reach equilibrium.
-
Add the anti-GST-Acceptor beads and incubate.
-
Add the streptavidin-Donor beads and incubate in the dark.
-
-
Signal Detection:
-
Read the plate using an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The decrease in signal is proportional to the amount of biotinylated ligand displaced by the test compound.
-
Plot the signal against the concentration of the test compound to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
-
Signaling Pathways
RXR's function is intricately linked to its dimerization partners. Understanding how antagonists affect these signaling pathways is crucial for predicting their biological effects.
RXR-RAR Heterodimer Signaling
RXR forms a heterodimer with RAR, which is a key pathway in regulating cell differentiation, proliferation, and apoptosis.[13][14] In the absence of a ligand, the RXR-RAR heterodimer is bound to a corepressor complex, inhibiting gene transcription. Binding of an RAR agonist (like all-trans retinoic acid) and/or an RXR agonist (like 9-cis-retinoic acid) leads to a conformational change, dissociation of the corepressor, recruitment of a coactivator complex, and subsequent activation of target gene expression.[13][15] Both this compound and pan-RXR inhibitors are expected to antagonize the RXR component of this heterodimer, thereby inhibiting the synergistic activation by RXR agonists.
LXR-RXR Heterodimer Signaling
The LXR-RXR heterodimer is a critical regulator of cholesterol, fatty acid, and glucose metabolism.[16][17] In the basal state, the heterodimer is bound to an LXR response element (LXRE) and associated with a corepressor complex. Upon binding of LXR agonists (oxysterols) and/or RXR agonists, the corepressor is released, and a coactivator complex is recruited, leading to the transcription of target genes involved in lipid homeostasis.[16] Pan-RXR inhibitors would be expected to block the RXR-mediated activation of this permissive heterodimer.
Conclusion
This compound is a confirmed RXR antagonist, though quantitative data on its specificity across all RXR subtypes is limited in the public domain. Pan-RXR inhibitors like HX531 and UVI 3003 demonstrate potent, broad-spectrum antagonism of RXR activity. The choice between a potentially specific modulator like this compound and a pan-inhibitor depends on the research or therapeutic goal. For dissecting the roles of specific RXR subtypes, a subtype-selective antagonist would be ideal. However, for broadly inhibiting RXR signaling, a pan-inhibitor is more appropriate. Further head-to-head comparative studies employing standardized assays are necessary to definitively delineate the specificity profile of this compound relative to established pan-RXR inhibitors. This will be critical for the rational design and application of RXR-targeted therapeutics.
References
- 1. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HX 531 | Retinoid X Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. HX 531 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The unexpected teratogenicity of RXR antagonist UVI3003 via activation of PPARγ in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. med.emory.edu [med.emory.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological manipulation of the RAR/RXR signaling pathway maintains the repopulating capacity of hematopoietic stem cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 15. The RAR-RXR as well as the RXR-RXR pathway is involved in signaling growth inhibition of human CD34+ erythroid progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Natural Products Targeting Liver X Receptors or Farnesoid X Receptor [frontiersin.org]
Combination Studies of PA452 with Other Anticancer Drugs: A Review of Available Data
Despite a comprehensive search of scientific literature and publicly available data, no specific studies on the combination of the retinoid X receptor (RXR) antagonist PA452 with other anticancer drugs have been identified. Therefore, a direct comparison guide with quantitative data and detailed experimental protocols for this compound in combination therapies cannot be provided at this time.
This compound has been identified as a specific antagonist of the retinoid X receptor (RXR). Its primary described role in the available literature pertains to its effects on the development of T helper cells (Th1/Th2). While the modulation of RXR pathways is a recognized strategy in oncology, research on this compound in the context of cancer, particularly in combination with other therapeutic agents, appears to be limited or not publicly disclosed.
The Broader Context: RXR Modulators in Combination Cancer Therapy
Although specific data on this compound is lacking, examining the role of other RXR modulators in combination cancer therapy can provide valuable insights for researchers and drug development professionals. RXR modulators, both agonists and antagonists, have been investigated for their potential to enhance the efficacy of other anticancer treatments.
Retinoid X receptors are nuclear receptors that form heterodimers with various other nuclear receptors, including retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and the vitamin D receptor. These interactions allow RXRs to play a crucial role in regulating gene expression involved in cell proliferation, differentiation, and apoptosis. The rationale for using RXR modulators in combination therapy often stems from their potential to:
-
Enhance the effects of chemotherapy: By modulating signaling pathways that are also targeted by cytotoxic drugs, RXR modulators could lead to synergistic or additive effects.
-
Overcome drug resistance: RXR modulators might resensitize cancer cells to therapies to which they have become resistant.
-
Target multiple oncogenic pathways: Combining an RXR modulator with another targeted agent can simultaneously inhibit different signaling cascades crucial for tumor growth and survival.
A notable example from the broader class of RXR modulators is the RXR agonist bexarotene (B63655) . Studies have explored its use in combination with other anticancer agents. For instance, preclinical studies in prostate cancer have demonstrated a synergistic effect when combining bexarotene with the chemotherapeutic drug docetaxel.[1] This synergy was linked to the inhibition of cell cycle regulators.[1] Such findings highlight the potential of targeting the RXR pathway to enhance the efficacy of standard cancer treatments.
Signaling Pathways and Experimental Workflows
As no specific combination studies for this compound are available, diagrams for its specific signaling interactions in a combination setting cannot be generated. However, a generalized workflow for assessing the potential of a novel compound like this compound in combination with other anticancer drugs can be conceptualized.
References
A Comparative Guide to Validating RXR Tetramer Dissociation by PA452
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PA452, a potent Retinoid X Receptor (RXR) antagonist, and its role in inducing the dissociation of RXR tetramers. The oligomeric state of RXR is a critical regulator of its function, with the tetrameric form considered a transcriptionally inactive reservoir. The dissociation of this tetramer into dimers and monomers is a key step in the activation of multiple nuclear receptor signaling pathways. Compounds that can modulate this "oligomeric switch," such as this compound, are valuable tools for research and potential therapeutic agents.[1]
Comparison of Compounds Inducing RXR Tetramer Dissociation
The dissociation of RXR tetramers can be induced by various ligands, including agonists and antagonists. While agonists like 9-cis-retinoic acid (9c-RA) promote dissociation as part of their activation mechanism, antagonists such as this compound achieve this through a distinct mechanism. This section compares this compound with other known modulators of RXR oligomerization.
| Compound | Class | Mechanism of Action on RXR Tetramer | Potency (pA2) | Key Characteristics |
| This compound | Antagonist | Triggers dissociation of RXR tetramers.[2][3] | 7.11[1][3] | A specific RXR antagonist that inhibits the synergistic effects of retinoids in RXR-RAR heterodimer actions.[1] Its ability to induce tetramer dissociation is linked to its potential anti-proliferative effects.[3] |
| 9-cis-Retinoic Acid (9c-RA) | Agonist | Induces rapid dissociation of RXR tetramers into dimers and monomers upon binding. | Not Applicable (Agonist) | A natural, high-affinity ligand for RXR.[1] Its induction of tetramer dissociation is a prerequisite for the formation of active RXR homo- and heterodimers. |
| Bexarotene | Agonist | As an RXR agonist, it is expected to induce tetramer dissociation to form active dimers. | Not Applicable (Agonist) | A synthetic RXR agonist approved for the treatment of cutaneous T-cell lymphoma. |
| HX531 | Antagonist | A synthetic RXR antagonist. | Not specified in the context of tetramer dissociation. | Another tool compound for studying RXR antagonism. |
Experimental Protocols
Validating the dissociation of RXR tetramers is crucial for characterizing the mechanism of action of compounds like this compound. The following is a detailed protocol for a key experimental method used for this purpose.
Electrophoretic Mobility Shift Assay (EMSA) for RXR Tetramer Dissociation
This assay is used to qualitatively and semi-quantitatively assess the oligomeric state of RXR in the presence of different ligands. The principle is that larger protein-DNA complexes (like tetramers bound to DNA) will migrate slower through a non-denaturing polyacrylamide gel than smaller complexes (like dimers or monomers).
Materials:
-
Recombinant human RXR protein
-
This compound, 9-cis-Retinoic Acid, and other comparator compounds
-
Double-stranded DNA probe containing an RXR response element (e.g., a direct repeat with a 1 bp spacer, DR1)
-
32P-labeled dATP or a non-radioactive labeling system (e.g., biotin (B1667282) or fluorescent dye)
-
T4 Polynucleotide Kinase (for radiolabeling)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-denaturing polyacrylamide gel (e.g., 6%)
-
TBE buffer (Tris/Borate/EDTA)
-
Loading dye (non-denaturing)
-
Phosphorimager or appropriate detection system for non-radioactive probes
Procedure:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides for the DR1 response element.
-
Label the double-stranded probe. For radiolabeling, use T4 Polynucleotide Kinase and [γ-32P]ATP. Purify the labeled probe.
-
-
Binding Reactions:
-
In separate tubes, pre-incubate a constant amount of recombinant RXR protein with varying concentrations of this compound, 9c-RA, or a vehicle control. Allow the incubation to proceed on ice for 30 minutes to allow ligand binding.
-
Add the labeled DNA probe to each reaction tube.
-
Incubate the binding reactions at room temperature for 20-30 minutes to allow for the formation of RXR-DNA complexes.
-
-
Electrophoresis:
-
Add non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage at 4°C.
-
-
Detection and Analysis:
-
Dry the gel (if radiolabeled) and expose it to a phosphorimager screen.
-
Visualize the bands. The band corresponding to the RXR tetramer-DNA complex should be higher in the gel (slower migration) than the dimer-DNA complex.
-
Analyze the band intensities to determine the relative amounts of tetrameric and dimeric complexes at different ligand concentrations. A decrease in the intensity of the tetramer band with a concomitant increase in the dimer band indicates ligand-induced dissociation.
-
Visualizations
Signaling Pathway of RXR Tetramer Dissociation
Caption: Ligand-induced dissociation of RXR tetramers.
Experimental Workflow for Validating RXR Tetramer Dissociation
References
PA452: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the binding profile of the Retinoid X Receptor (RXR) antagonist, PA452, against other nuclear receptors, supported by available experimental data.
This compound has been identified as a potent antagonist of the Retinoid X Receptor (RXR), a key player in a multitude of signaling pathways through its ability to form heterodimers with numerous other nuclear receptors. Understanding the selectivity of this compound is therefore critical for its application as a specific molecular probe and for the development of targeted therapeutics with minimal off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other nuclear receptors, based on currently available data.
Summary of this compound Activity on Nuclear Receptors
The primary target of this compound is the Retinoid X Receptor (RXR). While its inhibitory activity on RXR is well-documented, comprehensive data on its cross-reactivity with a wide array of other nuclear receptors remains limited in publicly accessible literature. The available data on the interaction of this compound with RXR and its heterodimeric partner, the Retinoic Acid Receptor (RAR), is summarized below.
| Target Receptor | Ligand | Assay Type | Cell Line/System | Value | Unit | Reference |
| RXRα | [³H]9-cis-Retinoic Acid | Competitive Binding Assay | Not Specified | 9.9 | Ki (nM) | [1] |
| RXR | PA024 (agonist) | Reporter Gene Assay | CV-1 | 7.11 | pA2 | [2] |
| RXR/RAR | Not Specified | Not Specified | Not Specified | Selective Antagonist | - | [1][2] |
Note: A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. Ki represents the inhibition constant, with a lower value indicating stronger binding affinity of the inhibitor to the target.
Detailed Experimental Protocols
The determination of this compound's activity and selectivity relies on established in vitro assays. The following are detailed methodologies for the key experiments cited.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the binding affinity (Ki) of the test compound.
Principle: The assay is based on the competition between a fixed concentration of a radiolabeled ligand (e.g., [³H]9-cis-retinoic acid for RXR) and varying concentrations of an unlabeled test compound (this compound) for binding to the target nuclear receptor. The amount of radioligand bound to the receptor is measured in the presence of different concentrations of the test compound.
Protocol:
-
Receptor Preparation: The ligand-binding domain (LBD) of the target nuclear receptor (e.g., human RXRα) is expressed and purified.
-
Incubation: A constant concentration of the purified receptor LBD is incubated with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled test compound in a suitable buffer.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters that retain the receptor-ligand complex, or by scintillation proximity assay (SPA).
-
Quantification: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Cellular Reporter Gene Assay
This functional assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor in a cellular context.
Principle: Cells are genetically engineered to express a specific nuclear receptor and a reporter gene (e.g., luciferase) linked to a DNA sequence (a response element) that is recognized by the nuclear receptor. Activation of the receptor by an agonist leads to the expression of the reporter gene, which produces a measurable signal (e.g., light). An antagonist will inhibit this agonist-induced signal.
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., CV-1 or HEK293T) is cultured and then co-transfected with two plasmids: an expression vector for the full-length nuclear receptor or its ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing multiple copies of the corresponding hormone response element upstream of a reporter gene like firefly luciferase. A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency and cell viability.
-
Compound Treatment: After transfection, the cells are treated with a known agonist for the target receptor in the presence of varying concentrations of the test compound (this compound). Control wells receive the agonist alone or the vehicle.
-
Cell Lysis and Reporter Assay: Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The antagonist activity is determined by the degree of inhibition of the agonist-induced reporter gene expression. The pA2 value can be calculated from the shift in the agonist's dose-response curve in the presence of the antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the RXR signaling pathway and the general workflow for assessing antagonist activity.
Caption: RXR Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the antagonist activity of this compound.
Discussion on Cross-Reactivity
This compound is reported to selectively antagonize RXR within the context of an RXR/RAR heterodimer.[1][2] This suggests a degree of selectivity, as it does not appear to significantly affect the RAR partner directly. However, the broader selectivity profile of this compound against other nuclear receptors that also form heterodimers with RXR, such as the Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR), has not been extensively reported in the available literature. Furthermore, its activity on steroid hormone receptors, including the Glucocorticoid Receptor (GR), Progesterone Receptor (PR), Androgen Receptor (AR), Estrogen Receptor (ER), and Mineralocorticoid Receptor (MR), remains to be characterized.
The ability of RXR to partner with a wide range of nuclear receptors underscores the importance of a comprehensive cross-reactivity assessment for any RXR modulator. The lack of such data for this compound represents a significant knowledge gap and highlights an area for future investigation. Researchers utilizing this compound as a selective RXR antagonist should exercise caution and consider the possibility of uncharacterized off-target effects on other nuclear receptor pathways, particularly in cellular systems where multiple RXR heterodimer partners are expressed.
References
Benchmarking PA452 against HX531 for Retinoid X Receptor (RXR) Inhibition: A Comparative Guide
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent Retinoid X Receptor (RXR) antagonists, PA452 and HX531. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of RXR signaling and the development of novel therapeutics targeting this critical nuclear receptor.
Introduction to RXR and its Antagonists
Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a pivotal role in regulating a multitude of physiological processes, including cell proliferation, differentiation, and metabolism. RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR), to control the expression of a wide array of target genes. The development of selective RXR antagonists is crucial for dissecting the intricate roles of RXR-containing heterodimers in various signaling pathways and for the potential therapeutic intervention in diseases like cancer and metabolic disorders.
This guide focuses on the comparative analysis of two well-characterized RXR antagonists: this compound and HX531. By presenting quantitative data on their inhibitory potency and detailed experimental protocols, this document aims to provide an objective resource for selecting the appropriate tool compound for RXR-related research.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and HX531 against RXR have been determined using various in vitro assays. The following table summarizes the key quantitative data for these two compounds.
| Inhibitor | Parameter | Value | Assay Conditions | Reference |
| This compound | pA2 | 7.11 | Determined from a Schild plot in the presence of the RXR agonist NEt-TMN.[1] | |
| HX531 | IC50 | 18 nM | Transcriptional activation assay. |
Note on Potency Metrics: The pA2 value for this compound represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of an agonist. An IC50 value, as reported for HX531, is the concentration of an inhibitor that reduces the response of an agonist by 50%. While not directly equivalent, a higher pA2 value and a lower IC50 value both indicate greater antagonist potency. Based on the available data, HX531 appears to be a more potent RXR antagonist than this compound.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments used to characterize RXR antagonists are provided below.
Luciferase Reporter Gene Assay for RXR Antagonism
This cell-based assay is a standard method to quantify the functional antagonism of RXR-mediated transcription.
Objective: To determine the dose-dependent inhibition of RXR transcriptional activity by this compound and HX531 in the presence of an RXR agonist.
Materials:
-
HEK293T or other suitable host cells
-
RXR expression vector (e.g., pCMX-hRXRα)
-
RXR-responsive luciferase reporter plasmid (e.g., containing a DR-1 response element)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Lipofectamine 2000 or other suitable transfection reagent
-
RXR agonist (e.g., 9-cis-Retinoic Acid)
-
This compound and HX531
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RXR expression vector, the RXR-responsive luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing a fixed concentration of the RXR agonist (e.g., EC50 concentration) and varying concentrations of either this compound or HX531. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Cell Viability Assay
This assay is crucial to ensure that the observed inhibition of RXR activity is not due to general cytotoxicity of the compounds.
Objective: To assess the effect of this compound and HX531 on the viability of the host cells used in the reporter gene assay.
Materials:
-
HEK293T cells (or the same cell line used in the primary assay)
-
This compound and HX531
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a similar density as for the luciferase assay.
-
Compound Treatment: Treat the cells with the same range of concentrations of this compound and HX531 used in the primary assay. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for the same duration as the primary assay (24-48 hours).
-
Viability Measurement: Perform the cell viability assay according to the manufacturer's protocol. For CellTiter-Glo®, measure luminescence. For MTT, measure the absorbance of the formazan (B1609692) product.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizing the RXR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified RXR signaling pathway and the inhibitory action of this compound/HX531.
References
Safety Operating Guide
Navigating the Safe Disposal of PA452: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling PA452, a potent Retinoid X Receptor (RXR) antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in various forms, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, particularly in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data and Chemical Properties
| Property | Data | Citation |
| Chemical Name | 2-[[3-(Hexyloxy)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl]methylamino]-5-pyrimidinecarboxylic acid | [1] |
| CAS Number | 457657-34-0 | [1] |
| Molecular Formula | C₂₆H₃₇N₃O₃ | [1] |
| Molecular Weight | 439.59 g/mol | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol (B145695). | [1] |
| Physical Form | Typically a solid powder. | |
| Storage | Store at +4°C. | [1] |
Experimental Protocols for Disposal
The proper disposal of this compound depends on its form: solid (pure compound), liquid (dissolved in a solvent), or as a contaminant on laboratory equipment.
Disposal of Solid (Neat) this compound
Unused or expired solid this compound should be treated as hazardous chemical waste.
Methodology:
-
Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible waste container. The container should be in good condition, free from leaks or cracks.[2]
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name, "Hazardous Waste," and the date of accumulation.[2][3]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials.[4][5]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
Disposal of this compound Solutions (in DMSO or Ethanol)
Solutions of this compound must be collected and disposed of as hazardous liquid waste. Do not dispose of these solutions down the drain.[4][6]
Methodology:
-
Waste Collection: Collect all this compound solutions in a dedicated, leak-proof, and sealed waste container. The container material must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for ethanol solutions).
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name (this compound), the solvent used (e.g., "in DMSO"), and the approximate concentration.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[5]
-
Storage and Disposal: Store the container in the designated hazardous waste area and arrange for pickup by your institution's EHS.
Disposal of Contaminated Labware and PPE
Disposable items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be disposed of as solid hazardous waste.
Methodology:
-
Collection: Place all contaminated disposable items into a designated, clearly labeled hazardous waste bag or container.
-
Labeling: The container should be labeled as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.
-
Disposal: Once the container is full, seal it and arrange for its disposal through your institution's EHS.
For non-disposable glassware, a triple-rinse procedure is recommended.
Methodology:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (one in which this compound is soluble, like ethanol). This first rinsate must be collected and disposed of as hazardous liquid waste.[2][6]
-
Subsequent Rinses: Perform two additional rinses with the solvent. These rinsates should also be collected as hazardous waste.
-
Final Cleaning: After the triple rinse, the glassware can be washed according to standard laboratory procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines for any additional requirements.
References
- 1. rndsystems.com [rndsystems.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling PA452
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as PA452. Adherence to strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is the first line of defense against potential hazards. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, in accordance with established safety data.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause serious eye irritation and may cause an allergic skin reaction.[1] It is crucial to use appropriate PPE to minimize exposure and prevent adverse health effects. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[2] A face shield may be necessary depending on the situation.[2] | To protect against splashes and eye contact, which can cause serious irritation.[1] |
| Hand Protection | Protective gloves (e.g., rubber gloves).[2] | To prevent skin contact, which may cause irritation or an allergic reaction.[1] |
| Respiratory Protection | Vapor respirator. | To be used if ventilation is inadequate or if vapor or aerosol will be generated.[2] |
| Skin and Body Protection | Protective clothing.[2] Lab coat or coveralls. | To prevent skin contact with the substance.[2] |
| Foot Protection | Protective boots. | Recommended when the situation requires.[2] |
Procedural Guidance for Handling and Disposal
A systematic approach to handling and disposal is critical to ensure safety and minimize environmental impact. The following workflow outlines the key steps for working with this compound.
First Aid Measures
In the event of exposure to this compound, immediate action is necessary.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Remove contaminated clothing and rinse the skin with water.[2] If skin irritation or a rash occurs, get medical advice.[2]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[2] Seek medical attention if you feel unwell.[2]
-
Ingestion: Rinse the mouth and get medical advice if you feel unwell.[2] Do not induce vomiting unless directed by medical personnel.[1]
Storage and Disposal Plan
Proper storage and disposal are crucial for safety and environmental protection.
Storage:
-
Keep the container tightly closed.[2]
-
Store in a cool, dark place.[2]
-
Store away from incompatible materials such as oxidizing agents, free radical initiators, strong alkalis, and strong reducing agents.[1][2]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
